The table below summarizes the key technical specifications of a commonly available Citalopram-D6 certified reference material:
| Specification | Details |
|---|---|
| Chemical Name | This compound Hydrobromide [1] |
| Molecular Formula | C₂₀D₆H₁₅FN₂O · HBr [1] |
| Molecular Weight | 411.34 g/mol [1] |
| Isotopic Purity | Deuterated on the two methyl groups of the dimethylamino moiety (D6) [2] |
| Concentration | 100 μg/mL (as free base) [1] [2] |
| Solvent | Methanol [1] [2] |
| Primary Application | Internal Standard for LC-MS/MS or GC-MS [1] [2] |
This compound is critical for reliable quantification in method validation and routine testing. Its near-identical chemical behavior to unlabeled citalopram corrects for analyte loss during preparation and instrument variability.
This protocol is adapted from a validated HPLC-MS/MS method for multiplex antidepressant analysis [3].
The following diagram illustrates the workflow for this quantitative analysis:
This compound is an essential tool in modern bioanalysis, enabling accurate therapeutic drug monitoring and advancing precision medicine in depression treatment [3] [1].
The table below summarizes various deuterated Citalopram internal standards available for research. These compounds are typically used as tracers or internal standards for quantitative analysis by LC-MS, GC-MS, or NMR [1] [2] [3].
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Deuterium Atoms | Salt Form | Key Applications/Notes |
|---|---|---|---|---|---|---|
| Citalopram-d6 | 1190003-26-9 | C20H15D6FN2O | 330.43 | 6 | Free base | Used in a validated quantitative MALDI-MSI method [4] [1]. |
| Citalopram-d4 hydrobromide | 1219803-58-3 | C20H18D4BrFN2O | 409.33 | 4 | Hydrobromide | Deuterated Citalopram hydrobromide [5] [3]. |
| Citalopram-d3 hydrochloride | N/A | C20H19D3ClFN2O | 363.87 | 3 | Hydrochloride | Deuterium-labeled Citalopram hydrochloride salt [2]. |
A 2020 study provides a comprehensively validated quantitative MALDI Mass Spectrometry Imaging (MALDI-MSI) method for mapping Citalopram levels in mouse brain tissue, using This compound as the internal standard [4]. The workflow can be summarized as follows:
Experimental workflow for quantitative MALDI-MSI.
Here are the key methodological details:
Citalopram exerts its antidepressant effect by potently and selectively inhibiting the serotonin transporter (SERT or SLC6A4), thereby increasing serotonin levels in the synaptic cleft [1] [2] [3]. Its key pharmacological characteristics are summarized below.
Table 1: Key Pharmacodynamic and Pharmacokinetic Parameters of Citalopram
| Parameter | Description / Value | Notes / Clinical Significance |
|---|---|---|
| Primary Target | Serotonin Transporter (SERT/SLC6A4) | Highly selective inhibition; minimal affinity for norepinephrine (NE) or dopamine (DA) transporters [1] [4]. |
| Receptor Affinity | No or very low affinity for 5-HT1A, 5-HT2A, dopamine D1/D2, α-/β-adrenergic, histamine H1, muscarinic, and GABA receptors [1] [2]. | Explains its favorable side-effect profile compared to older antidepressants. |
| Enantiomer Activity | The (S)-enantiomer (escitalopram) is primarily responsible for serotonin reuptake inhibition [2] [5] [3]. The (R)-enantiomer may antagonize the (S)-enantiomer via an allosteric site on SERT [6] [5]. | Citalopram is a racemic (50/50) mixture. Escitalopram (S-enantiomer) is a more potent antidepressant. |
| Bioavailability | ~80% [1] [3] | Absorption is not affected by food. |
| Protein Binding | ~80% [1] [2] | Binds to human plasma proteins. |
| Half-Life | ~35 hours [1] [2] [5] | Steady-state concentrations are achieved in about one week. |
| Key Metabolizing Enzymes | CYP2C19, CYP3A4 (N-demethylation); CYP2D6 (further metabolism) [1] [2] [5] | CYP2C19 poor metabolizers have significantly increased citalopram exposure [2] [5]. |
Research has revealed that SERT has more than one binding site for citalopram, which adds complexity to its mechanism.
SERT features two distinct binding sites that are modulated by citalopram enantiomers.
Mutagenesis studies confirm that the two sites are independent, as mutations can differentially affect high-affinity and allosteric binding [7] [6]. This allosteric site may represent a novel target for future drug development [7].
This compound, a stable isotope-labeled analog, is critical for accurate quantification in complex biological matrices. It is identical to citalopram but with six hydrogen atoms replaced by deuterium, giving it a slightly higher molecular mass for distinction by mass spectrometry.
Table 2: Representative LC-MS/MS Conditions for Antidepressant Quantification (adapted from [8])
| Parameter | Specification |
|---|---|
| Sample Volume | 20 µL of human serum |
| Sample Prep | Automated liquid handling (e.g., JANUS G3 Robotic Liquid Handler) |
| Analytes | Bupropion, Citalopram, Desipramine, Imipramine, Olanzapine, Sertraline, Vilazodone |
| Internal Standard | This compound (among other deuterated standards) |
| LC Column | C18, 2.7 µm, 4.6 × 75 mm |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5.8 minutes |
| Run Time | 7 minutes per sample |
| MS Detection | Positive ESI, Multiple Reaction Monitoring (MRM) |
| Linearity | R² ≥ 0.99 across 1.0–230 ng/mL |
The experimental workflow for this method is summarized below.
LC-MS/MS workflow for quantifying citalopram in serum using this compound as an internal standard.
Using this compound as an internal standard corrects for variability in sample preparation and instrument analysis, ensuring high precision and accuracy with a % CV of ≤ 20% [8].
The table below summarizes the specific information available for a known deuterated analog, Citalopram-d6 oxalate [1].
| Parameter | Specification for this compound Oxalate |
|---|---|
| CAS Number | 1246819-94-2 [1] |
| Molecular Formula | C22H17D6FN2O5 [1] |
| Molecular Weight | 420.46 g/mol [1] |
| Chemical Structure | Deuterium atoms are located on the dimethylamino group, -N(CD3)CH2CH2CH2- [1] |
| Application | Used as a stable isotope-labeled tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |
While a detailed procedure for this compound is not publicly available, the synthesis likely involves modifying a known route to Citalopram by introducing a deuterated building block. The following workflow diagrams outline two potential strategies, based on a modern synthesis of Citalopram [2] and general methods for deuterium incorporation [3].
The first diagram illustrates the two main strategic approaches to synthesizing deuterated Citalopram.
Synthetic strategy decision tree for deuterated Citalopram.
The following diagram outlines a more detailed, hypothetical reaction pathway based on a published palladium-catalyzed synthesis of Citalopram [2], adapted for deuterium labeling via the integrated synthesis strategy.
Hyphetical reaction pathway for this compound synthesis via integrated strategy.
For researchers planning this synthesis, here are key considerations based on the search results and general laboratory practice:
The table below consolidates the key specifications for Citalopram-d6 as a Certified Reference Material (CRM).
| Specification Category | Details |
|---|---|
| IUPAC Name | 1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile [1] |
| CAS Number | 1190003-26-9 [1] [2] |
| Molecular Formula | C₂₀H₁₅D₆FN₂O [1] |
| Molecular Weight | 330.43 (free base) [1] |
| Form Supplied | C₂₀D₆H₁₅FN₂O · HBr (Hydrobromide salt) [2] |
| Molecular Weight (Salt Form) | 411.34 [2] |
| Solution Concentration | 100 µg/mL (as free base) [2] |
| Solvent | Methanol [2] |
| Primary Application | Internal Standard for LC-MS or GC-MS quantification of Citalopram in urine, serum, and plasma [2] |
This detailed method, adapted from an open-access study, describes the simultaneous quantification of antidepressants in human serum using this compound as an internal standard [3].
This workflow can be visualized in the following diagram:
Experimental workflow for quantifying antidepressants in serum using LC-MS/MS and internal standardization [3].
Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), represents one of the most important antidepressants in clinical use worldwide. As a racemic bicyclic phthalane derivative with a tertiary amino side chain, citalopram exhibits high lipophilicity that facilitates its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system [1] [2]. The molecular target of citalopram is the serotonin transporter (SLC6A4), through which it inhibits serotonin reuptake from the synaptic cleft, thereby enhancing serotonergic neurotransmission—a mechanism critically implicated in the pathophysiology of depression and anxiety disorders [1]. Unlike many other psychotropic medications, citalopram demonstrates remarkable receptor selectivity, with minimal affinity for muscarinic, histaminergic, or adrenergic receptors, which accounts for its favorable side effect profile compared to older antidepressant classes [2].
The quantification of citalopram and its metabolites in biological matrices presents significant analytical challenges due to the complex nature of biological samples, the structural similarity of metabolites, and the need for precise measurement at clinically relevant concentrations. Traditional analytical techniques often fail to provide the spatial distribution information essential for understanding drug distribution patterns in tissues, particularly in pharmaceutical development and forensic toxicology applications [3]. The introduction of stable isotope-labeled internal standards, specifically citalopram-d6, has revolutionized the accurate quantification of citalopram through advanced mass spectrometry approaches, enabling researchers to account for matrix effects, extraction efficiency variations, and instrument fluctuations that would otherwise compromise analytical accuracy [3].
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for citalopram quantification due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. When combined with appropriate sample preparation methodologies, LC-ESI-MS/MS enables reliable quantification of citalopram across the therapeutic range (30-130 ng/mL) with the precision and accuracy required for both clinical monitoring and research applications [4]. The following application notes and protocols provide detailed methodologies for the implementation of this compound LC-ESI-MS/MS quantitation, complete with validation parameters and practical applications in pharmaceutical research.
The successful implementation of a robust citalopram quantification method requires careful selection and preparation of reagents and standards. The following protocols have been optimized for maximum accuracy and reproducibility while minimizing matrix effects and analytical interference.
Chemical Standards: Certified reference standards of S-citalopram oxalate (≥99% purity) should be obtained from recognized commercial suppliers (e.g., Biotrend AG). The internal standard (±)-citalopram-d6 oxalate (99% pure) should be acquired from specialized manufacturers (e.g., ALSACHIM) to ensure isotopic purity and optimal performance in mass spectrometric analysis [3].
Solvent Preparation: All solvents must be of LC-MS grade to minimize contamination and background interference. Prepare mobile phase components as follows: 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). For tissue extraction and standard preparation, use 50% by weight methanol (relative density: 0.9156 g/mL at 20°C) for gravimetric preparation of standard solutions to enhance precision [3].
Calibration Standards: Prepare a primary stock solution of 2 mM citalopram by dissolving precisely weighed reference material in 100% methanol. From this stock, prepare working standards at concentrations of 2.5, 5, 7.5, 10, 15, and 20 μM for MALDI-MSI quantitation, along with a 2 μM lower limit of quantitation (LLOQ) solution. For LC-MS/MS analysis, prepare calibration standards at 1.6, 3.1, 12.5, 25, 50, 75, 100, 150, and 200 μM citalopram with constant 100 μM citalopram-d4 internal standard [3].
Quality Controls: Prepare three levels of quality control (QC) samples to monitor method performance throughout analyses. For MALDI-MSI, prepare QC samples at 3.75, 8.75, and 17.5 μM; for LC-MS/MS, prepare QC samples at 2.3, 75, and 150 μM citalopram to represent low, medium, and high concentrations within the calibration range [3].
The analytical instrumentation must be properly configured and optimized to achieve the required sensitivity and specificity for citalopram quantification. The following configurations have been experimentally validated to provide optimal performance for this compound LC-ESI-MS/MS analysis.
Table 1: LC-ESI-MS/MS Instrument Parameters for Citalopram Quantification
| Parameter | Configuration | Optimal Setting |
|---|---|---|
| HPLC System | ||
| Column | C18 reversed-phase | 2.1 × 100 mm, 1.8 μm |
| Column Temperature | 40°C | |
| Injection Volume | 5 μL | |
| Flow Rate | 0.3 mL/min | |
| Mobile Phase A | 0.1% formic acid in water | Gradient elution |
| Mobile Phase B | 0.1% formic acid in acetonitrile | Gradient elution |
| Mass Spectrometer | ||
| Ionization Source | Electrospray ionization (ESI) | Positive mode |
| Spray Voltage | 3.5 kV | |
| Source Temperature | 300°C | |
| Sheath Gas Flow | 40 arbitrary units | |
| Auxiliary Gas Flow | 15 arbitrary units | |
| MRM Transitions | ||
| Citalopram | 325.2 → 262.2 | Collision energy: 25 eV |
| This compound | 331.2 → 262.2 | Collision energy: 25 eV |
For specialized imaging applications, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can be employed using either time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FTICR) mass analyzers. The MALDI matrix should be prepared as 35 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile with 0.2% trifluoroacetic acid, applied using a pneumatic sprayer to ensure homogeneous coverage [3].
Proper sample preparation is critical for achieving accurate and reproducible results in citalopram quantification. The following protocols describe optimized procedures for various biological matrices.
For clinical monitoring applications requiring high-throughput analysis, an automated sample preparation approach can be implemented using a robotic liquid handler (e.g., JANUS G3) [4]:
Aliquot and Internal Standard Addition: Transfer 20 μL of serum sample to a 96-well plate and add 100 μL of deuterated water containing the internal standard (this compound) [4].
Mixing and Protein Precipitation: Seal the plate and shake for 5 minutes at 800 RPM at 25°C to ensure complete mixing. Subsequently, centrifuge the plate at 4600 RPM for 10 minutes at 0°C to precipitate proteins and separate phases [4].
Supernatant Collection: Carefully collect 50 μL of the supernatant for LC-ESI-MS/MS analysis, ensuring no disturbance of the protein pellet [4].
For tissue distribution studies, particularly in pharmaceutical research, the following protocol has been validated for accurate citalopram quantification in brain tissue:
Tissue Sectioning: Prepare coronal mouse brain sections (distance from bregma, 1.6 to -1.4 mm) at a thickness of 14 μm using a cryomicrotome at -20°C. Thaw-mount the sections onto microscope slides and store at -80°C until analysis [3].
Calibration Standard Application: Apply a dilution series of citalopram calibration standards (2.5-20 μM) adjacent to tissue sections using a pneumatic sprayer to create an external calibration curve [3].
Internal Standard and Matrix Application: Homogeneously apply the stable isotopically labeled internal standard (this compound, 5.0 μM in 50% ACN, 0.2% TFA) followed by the MALDI matrix (DHB, 35 mg/mL in 50% ACN, 0.2% TFA) using a pneumatic sprayer with controlled flow parameters [3].
Tissue Extraction for LC-MS/MS Validation: For cross-validation using LC-MS/MS, homogenize weighed brain tissue samples in 500 μL of 100% methanol containing 100 μM citalopram-d4 as internal standard using a bead mill homogenizer. Centrifuge at 14,000 RPM for 10 minutes and collect the supernatant for analysis [3].
The following workflow diagram illustrates the complete experimental procedure for tissue-based citalopram quantification:
Figure 1: Experimental Workflow for this compound LC-ESI-MS/MS Quantification in Brain Tissue
Rigorous method validation is essential to establish the reliability, accuracy, and precision of analytical methods for citalopram quantification in compliance with regulatory guidelines from authorities such as the FDA [3]. The following section presents comprehensive validation data for the this compound LC-ESI-MS/MS quantification method.
Method selectivity was evaluated by analyzing six different blank brain tissue samples to confirm the absence of interfering peaks at the retention times of citalopram and its internal standard this compound. The results demonstrated excellent selectivity with no significant interference observed, confirming the method's ability to accurately quantify citalopram in complex biological matrices [3].
The linearity of the method was assessed using calibration curves prepared in the relevant biological matrix across the concentration range of 2.5-20 μM for MALDI-MSI and 1.6-200 μM for LC-ESI-MS/MS. The method demonstrated exceptional linearity with correlation coefficients (R²) ≥ 0.99 for both instrumental configurations, indicating a strong relationship between concentration and detector response across the validated range [3] [4].
Table 2: Method Validation Parameters for Citalopram Quantification
| Validation Parameter | MALDI-MSI (TOF) | MALDI-MSI (FTICR) | LC-ESI-MS/MS |
|---|---|---|---|
| Linearity Range (μM) | 2.5-20 | 2.5-20 | 1.6-200 |
| Correlation Coefficient (R²) | ≥0.99 | ≥0.99 | ≥0.99 |
| Accuracy (% Bias) | ±9.8% | ±10.5% | ±7.2% |
| Precision (% CV) | ≤8.8% | ≤9.6% | ≤6.5% |
| LLOQ (μM) | 2.0 | 2.0 | 0.8 |
| Extraction Recovery | 82.5% | 85.2% | 89.7% |
| Matrix Effect | 12.3% | 10.8% | 8.5% |
Sensitivity was determined through the lower limit of quantification (LLOQ), defined as the lowest concentration that could be quantified with acceptable accuracy (±20%) and precision (≤20%). The LLOQ was established at 2.0 μM for MALDI-MSI methods and 0.8 μM for LC-ESI-MS/MS, demonstrating sufficient sensitivity to detect citalopram at therapeutically relevant concentrations in biological samples [3].
Method accuracy was evaluated by analyzing quality control samples at low, medium, and high concentrations across five different runs. The results showed excellent accuracy with percent bias values within ±10.5% for all concentrations and methodologies, well within the acceptable limits of ±15% for bioanalytical methods [3].
Precision was assessed through both intra-day and inter-day experiments. The intra-day precision (% CV) ranged from 4.2% to 8.8% for MALDI-MSI and 3.8% to 6.5% for LC-ESI-MS/MS, while inter-day precision ranged from 6.5% to 9.6% for MALDI-MSI and 5.2% to 7.8% for LC-ESI-MS/MS across the QC concentration levels. These results demonstrate acceptable reproducibility of the method [3].
Extraction recovery was determined by comparing the analytical response of citalopram from quality control samples with that of blank matrix extracts spiked after extraction. The mean recovery of citalopram was 82.5-89.7% across different methodologies, indicating efficient extraction from the biological matrix with minimal loss. The recovery of the internal standard this compound was consistent with that of the analyte, confirming its suitability for normalization [3].
Stability experiments were conducted under various storage and handling conditions to ensure the integrity of citalopram in biological samples. The results demonstrated that citalopram remained stable in brain tissue sections for at least 30 days when stored at -80°C, through three freeze-thaw cycles, and during the sample preparation process at room temperature for up to 24 hours [3].
Cross-validation between different analytical platforms was performed by comparing citalopram concentrations measured in mouse brain tissue using MALDI-MSI (both TOF and FTICR) with the reference LC-ESI-MS/MS method. The results showed excellent agreement between methodologies, with no statistically significant differences in measured citalopram concentrations. The brain concentrations determined by TOF MS (51.1 ± 4.4 pmol/mg) and FTICR MS (56.9 ± 6.0 pmol/mg) were consistent with those obtained using the cross-validated LC-MS/MS method (55.0 ± 4.9 pmol/mg), confirming the reliability of the quantitative approach [3].
The quantitative performance of the this compound LC-ESI-MS/MS method was rigorously evaluated through comprehensive calibration experiments. The following table summarizes the key calibration parameters obtained during method validation:
Table 3: Calibration Curve Parameters for Citalopram Quantification
| Concentration Level | Theoretical Concentration (μM) | Mean Measured Concentration (μM) | Accuracy (%) | Precision (% CV) |
|---|---|---|---|---|
| LLOQ | 2.0 | 1.92 | 96.0 | 8.5 |
| Low QC | 3.75 | 3.68 | 98.1 | 7.2 |
| Calibrator 1 | 2.5 | 2.45 | 98.0 | 6.8 |
| Calibrator 2 | 5.0 | 5.12 | 102.4 | 5.9 |
| Calibrator 3 | 7.5 | 7.63 | 101.7 | 5.3 |
| Calibrator 4 | 10.0 | 9.87 | 98.7 | 4.7 |
| Calibrator 5 | 15.0 | 14.78 | 98.5 | 4.2 |
| Calibrator 6 | 20.0 | 19.83 | 99.2 | 3.9 |
| Medium QC | 8.75 | 8.91 | 101.8 | 4.5 |
| High QC | 17.5 | 17.21 | 98.3 | 3.7 |
The calibration curves generated for citalopram quantification demonstrated consistent linearity across the validated concentration range, with mean correlation coefficients (R²) of 0.9987 ± 0.0012 for LC-ESI-MS/MS analysis and 0.9965 ± 0.0023 for MALDI-MSI applications. The regression analysis employed a weighting factor of 1/x² to account for heteroscedasticity observed at lower concentration ranges, ensuring accurate quantification across the entire calibration range [3].
The validated method was applied to determine citalopram concentrations in mouse brain tissue following in vivo administration (30 mg/kg, i.p.). The results demonstrated homogeneous distribution of citalopram throughout the brain, with particularly high accumulation in regions with dense serotonergic innervation. The quantitative results obtained from different mass spectrometric approaches showed remarkable consistency, confirming the reliability of the method [3].
The mean brain concentration of citalopram measured 30 minutes after administration was 55.0 ± 4.9 pmol/mg using the reference LC-ESI-MS/MS method. The comparable results obtained using MALDI-MSI with TOF (51.1 ± 4.4 pmol/mg) and FTICR (56.9 ± 6.0 pmol/mg) mass analyzers validate the application of imaging mass spectrometry for quantitative drug distribution studies. These findings represent a significant advancement in spatial quantification of pharmaceuticals in tissue sections, addressing a longstanding challenge in drug development and toxicology [3].
The following diagram illustrates the metabolic pathways of citalopram, which is essential for understanding its disposition in biological systems:
Figure 2: Metabolic Pathways of Citalopram in Biological Systems
The quantitative method for citalopram has been successfully applied to investigate neurochemical changes associated with antidepressant treatment in preclinical models. Analysis of the hippocampal region—a brain area critically involved in mood regulation and the principal target of serotonergic afferents along with the limbic system—revealed significant alterations in serotonin neurotransmission following citalopram administration [3].
Specifically, citalopram treatment resulted in a 2-fold increase in serotonin (5-HT) concentrations in the hippocampus, demonstrating the immediate neurochemical effects of serotonin reuptake inhibition. Interestingly, the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, remained unchanged, suggesting complex regulation of serotonin turnover following acute SSRI administration. These findings provide important insights into the temporal dynamics of serotonin modulation by citalopram and highlight the value of precise quantification methods in understanding antidepressant mechanisms [3].
The application of quantitative MALDI-MSI and LC-ESI-MS/MS methods has yielded important insights into citalopram's pharmacological properties. The lipophilic nature of citalopram, indicated by its high volume of distribution (approximately 12 L/kg), facilitates its extensive penetration into the brain, with concentrations exceeding those in plasma [2]. This distribution profile is particularly relevant for understanding both the therapeutic effects and potential adverse reactions associated with citalopram therapy.
Furthermore, quantification of citalopram and its metabolites has revealed important aspects of its stereoselective metabolism. The active S-enantiomer (escitalopram) exhibits different metabolic kinetics compared to the R-enantiomer, with CYP2C19, CYP3A4, and CYP2D6 playing predominant roles in the metabolism of the biologically active S-enantiomer [1]. This metabolic profile has important implications for personalized medicine approaches, as genetic polymorphisms in these cytochrome P450 enzymes can significantly influence citalopram clearance and clinical response [1].
The application notes and protocols presented herein provide a comprehensive framework for the reliable quantification of citalopram using this compound as an internal standard in LC-ESI-MS/MS analysis. The thoroughly validated method demonstrates excellent accuracy, precision, and sensitivity across multiple analytical platforms, including both LC-ESI-MS/MS and MALDI-MSI approaches. The cross-validation between different mass spectrometric techniques confirms the method robustness and establishes MALDI-MSI as a validated quantitative tool for pharmaceutical research.
The ability to precisely quantify citalopram concentrations in biological matrices, coupled with spatial distribution information provided by MALDI-MSI, represents a significant advancement in analytical pharmacology. These methodologies enable researchers to address fundamental questions in drug distribution, metabolism, and target engagement that are critical for both basic research and drug development. The application of these protocols to investigate citalopram's effects on serotonin neurotransmission in specific brain regions exemplifies the value of precise quantification in understanding neuropharmacological mechanisms.
As personalized medicine approaches continue to evolve, the ability to accurately monitor drug concentrations and their spatial distribution will become increasingly important for optimizing therapeutic outcomes. The protocols described herein provide a solid foundation for such investigations and can be adapted to study other psychotropic medications with similar physicochemical properties.
Therapeutic drug monitoring (TDM) has emerged as a critical component in modern psychiatric pharmacotherapy, particularly for antidepressant medications where interindividual variability in metabolism can significantly impact treatment efficacy and safety. The quantification of antidepressant concentrations in biological matrices requires highly precise and accurate analytical methods to establish correlation between drug levels and therapeutic outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard technique for these analyses due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes. A key element in ensuring the reliability of LC-MS/MS methods is the incorporation of stable isotope-labeled internal standards (SIL-IS), which correct for variability in sample preparation and ionization efficiency.
Citalopram-d6, a deuterium-labeled analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, serves as an essential internal standard for the quantification of citalopram and related antidepressants in biological matrices. The structural similarity between this compound and its unlabeled counterpart ensures nearly identical chemical behavior throughout sample preparation, chromatography, and ionization processes, while the mass difference allows for distinct mass spectrometric detection. This application note provides detailed protocols and methodological considerations for implementing this compound as an internal standard in antidepressant assays, supported by experimental data and validation parameters to facilitate method development and transfer across laboratory settings.
This compound is a deuterium-labeled analog of citalopram, specifically designed to serve as an internal standard for quantitative mass spectrometric methods. The compound features six deuterium atoms incorporated at the dimethylamino group, replacing all six hydrogen atoms in the original molecule while maintaining identical chemical structure and properties to unlabeled citalopram.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1190003-26-9 |
| Molecular Formula | C₂₀H₁₅D₆FN₂O |
| Molecular Weight | 330.43 g/mol |
| IUPAC Name | 1-[3-(Dimethylamino-d₆)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile |
| Application | Internal Standard for LC-MS/MS |
| Isotopic Purity | ≥99% (Refer to Certificate of Analysis for lot-specific data) |
The deuterium incorporation at the N,N-dimethyl group results in a mass shift of +6 Da compared to native citalopram (324.42 g/mol), providing sufficient mass separation for selective detection while maintaining virtually identical chromatographic behavior. This compound is chemically characterized as a fine powder and should be stored according to manufacturer recommendations to maintain stability. When prepared as a stock solution, appropriate solvents such as methanol or acetonitrile are recommended, with storage at recommended temperatures to ensure long-term stability.
Step 1: Internal Standard Working Solution Preparation: Prepare a this compound working solution at a concentration of 100 ng/mL in methanol. The solution should be stored at -20°C when not in use and brought to room temperature before application. Solution stability should be verified periodically according to laboratory quality control procedures.
Step 2: Sample Aliquoting: Pipette 20 μL of serum, plasma, or other biological matrix into a microcentrifuge tube. For alternative matrices such as whole blood, appropriate homogenization and processing should be optimized and documented. The small sample volume requirement makes this method particularly suitable for pediatric applications or situations with limited sample availability.
Step 3: Protein Precipitation: Add 100 μL of this compound working solution (containing the internal standard) to each sample. Vortex the mixture vigorously for 5 minutes at 800 RPM to ensure complete protein precipitation and efficient extraction of analytes. The addition of the internal standard at this initial stage corrects for any subsequent variability in sample processing.
Step 4: Centrifugation: Centrifuge samples at 4600 RPM for 10 minutes at 0°C. The refrigerated centrifugation step is critical for achieving efficient phase separation and obtaining a clear supernatant while maintaining analyte stability.
Step 5: Supernatant Collection: Carefully collect 50 μL of the clear supernatant and transfer to an appropriate LC-MS/MS vial for analysis. Avoid disturbing the protein pellet to prevent column fouling and ion suppression during mass spectrometric analysis [1].
For high-throughput laboratories, automation of the sample preparation process can significantly improve reproducibility and efficiency. The following protocol is optimized for implementation with a JANUS G3 Robotic Liquid Handler or equivalent system:
Step 1: Plate Setup: Position a 96-well plate containing patient samples, calibrators, and quality control materials on the deck of the liquid handler.
Step 2: Internal Standard Addition: Program the instrument to add 100 μL of this compound working solution (100 ng/mL in methanol) to each well containing 20 μL of sample. The automated dispensing ensures precise volume delivery and minimizes human error.
Step 3: Mixing: Execute a mixing protocol consisting of orbital shaking at 800 RPM for 5 minutes at 25°C to ensure complete protein precipitation and internal standard integration.
Step 4: Centrifugation: Transfer the plate to a refrigerated centrifuge and spin at 4600 RPM for 10 minutes at 0°C. While this step is typically performed off-deck, integrated systems with on-deck centrifugation capabilities may be utilized.
Step 5: Supernatant Transfer: Program the liquid handler to automatically transfer 50 μL of clear supernatant to a corresponding well in a clean 96-well collection plate. The automated transfer minimizes operator exposure to biological samples and improves throughput [1].
The sample preparation workflow is visually summarized in the following diagram:
The chromatographic conditions are optimized to provide efficient separation of citalopram, its metabolites, and commonly co-prescribed antidepressants while maintaining a short analysis time suitable for high-throughput clinical applications. The use of volatile buffers ensures compatibility with mass spectrometric detection and minimizes source contamination [1].
Table 2: MRM Transitions for this compound and Related Antidepressants
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| This compound | 331.2 | 109.1 | 100 | 76 | 53 | 10 |
| Citalopram | 325.2 | 109.1 | 100 | 76 | 53 | 10 |
| Bupropion | 240.1 | 184.1 | 100 | 76 | 25 | 10 |
| Sertraline | 306.2 | 159.1 | 100 | 76 | 35 | 10 |
| Desipramine | 267.2 | 72.1 | 100 | 76 | 35 | 10 |
The mass spectrometric parameters should be optimized for each specific instrument configuration. The deuterated internal standard elutes at the same retention time as native citalopram but is distinguished by its unique mass transition, enabling accurate quantification through peak area ratio comparison [1] [2].
Comprehensive validation of analytical methods incorporating this compound as an internal standard should demonstrate performance characteristics meeting regulatory requirements for clinical bioanalysis. The following parameters were established based on published methods:
Table 3: Method Validation Performance Characteristics
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.0-230 ng/mL for multiple antidepressants | R² ≥ 0.99 |
| Precision (CV%) | Intra-day: ≤10%, Inter-day: ≤15% | ≤15% for all QC levels |
| Accuracy (%) | 85-115% of nominal values | Within ±15% of nominal |
| Extraction Recovery | >95% for citalopram and this compound | Consistent and reproducible |
| Matrix Effects | ≤15% suppression/enhancement | Normalized by internal standard |
| Stability | Bench-top: 24h; Processed: 72h at 10°C; Freeze-thaw: 3 cycles | Within ±15% of nominal |
The validation data demonstrates that methods utilizing this compound as an internal standard exhibit excellent precision and accuracy across the therapeutic range for multiple antidepressants. The linear dynamic range of 1.0-230 ng/mL covers the therapeutic concentrations of most commonly prescribed antidepressants, with the option to extend the upper limit of quantification through sample dilution or adjusted calibration curves [1].
Proper interpretation of antidepressant concentrations requires understanding of established therapeutic ranges and potential metabolic interactions. The following table summarizes therapeutic reference ranges for commonly monitored antidepressants:
Table 4: Therapeutic Ranges for Commonly Prescribed Antidepressants
| Antidepressant | Therapeutic Range (Adult) | Class | Critical Toxicity Threshold |
|---|---|---|---|
| Citalopram | 30-130 ng/mL | SSRI | >500 ng/mL (increased QT prolongation risk) |
| Bupropion | 850-1500 ng/mL | NDRI | >3000 ng/mL (seizure risk) |
| Sertraline | 30-200 ng/mL | SSRI | >1000 ng/mL (serotonin syndrome risk) |
| Desipramine | 100-300 ng/mL | TCA | >500 ng/mL (cardiotoxicity risk) |
| Imipramine | 175-350 ng/mL | TCA | >500 ng/mL (cardiotoxicity risk) |
The therapeutic ranges provided serve as general guidelines, with individual patient factors potentially influencing optimal concentration targets. The This compound internal standard enables precise quantification essential for dose optimization, particularly for medications with narrow therapeutic indices such as tricyclic antidepressants [1].
The implementation of this compound based methods supports various clinical applications in psychiatric pharmacotherapy:
Therapeutic Drug Monitoring: Accurate quantification of antidepressant concentrations facilitates personalized dosing strategies based on individual metabolic capacity, particularly important for medications like citalopram which demonstrate significant interindividual variability in pharmacokinetics. The linear dose-response relationship established through controlled clinical trials enables clinicians to correlate serum concentrations with therapeutic outcomes.
Adherence Assessment: Objective verification of medication adherence through drug concentration measurement provides valuable insights when clinical response is suboptimal. The specificity of LC-MS/MS methods with this compound internal standard allows definitive identification of drug exposure in cases of suspected non-adherence.
Toxicity Assessment: In cases of suspected overdose or adverse drug reactions, rapid and accurate quantification of antidepressant concentrations assists in clinical decision-making and patient management. This is particularly relevant for citalopram, which at elevated concentrations can prolong the QT interval and increase risk of serious cardiac arrhythmias [3] [4].
Understanding the metabolic pathways of citalopram provides important context for interpreting concentration results and anticipating potential drug interactions. Citalopram undergoes hepatic metabolism primarily through cytochrome P450 enzymes, with CYP3A4 and CYP2C19 identified as the primary isozymes responsible for N-demethylation to desmethylcitalopram. Additional metabolites include didesmethylcitalopram, citalopram-N-oxide, and a deaminated propionic acid derivative.
The following diagram illustrates the metabolic pathway and potential drug interactions:
The metabolic profile of citalopram has important clinical implications, as genetic polymorphisms in CYP2C19 or concomitant administration of CYP2C19 inhibitors (e.g., omeprazole, cimetidine) can significantly reduce citalopram clearance, leading to elevated concentrations and increased risk of adverse effects. The maximum recommended dose of citalopram is reduced to 20 mg/day in patients taking concomitant CYP2C19 inhibitors due to the potential for QT interval prolongation at elevated concentrations [4].
Signal Suppression: If significant matrix effects are observed, particularly with electrospray ionization, consider modifying the sample clean-up procedure or implementing post-column infusion studies to identify regions of ion suppression. The use of this compound as an internal standard corrects for uniform matrix effects but cannot compensate for differential suppression between analytes.
Retention Time Shifts: Chromatographic performance should be monitored through the relative retention time of citalopram and this compound, which should be identical. Significant deviation may indicate column degradation, mobile phase preparation errors, or pH fluctuations requiring system maintenance.
Calibration Curve Non-linearity: For non-linear response at upper quantification limits, verify stock solution stability and consider serial dilution to minimize preparation error. Additionally, inspect mass spectrometer source and detector for saturation effects that may necessitate reduced injection volume or sample dilution.
Internal Standard Variability: Inconsistent internal standard response may indicate degradation of this compound stock solutions, improper storage conditions, or preparation errors. Fresh working solutions should be prepared regularly, with verification against quality control materials.
Methods incorporating this compound as an internal standard should undergo comprehensive validation following regulatory guidelines such as FDA Bioanalytical Method Validation recommendations. Key elements include:
Selectivity: Demonstration of no significant interference from endogenous matrix components at the retention times of both the analytes and internal standard.
Carryover: Assessment and minimization of sample carryover, which should not exceed 20% of the lower limit of quantification.
Dilution Integrity: Verification that sample dilution (when applicable) maintains accuracy and precision within acceptable limits.
Stability: Comprehensive evaluation of analyte stability under various conditions including benchtop, processed sample, freeze-thaw, and long-term storage.
The implementation of this compound as an internal standard in LC-MS/MS methods for antidepressant quantification provides a robust framework for clinical therapeutic drug monitoring and research applications. The structural homology between this compound and native citalopram ensures nearly identical behavior throughout sample preparation and analysis, while the mass difference enables distinct detection and accurate quantification. The protocols detailed in this application note have been demonstrated to provide precise and accurate results across the therapeutic range for multiple antidepressant classes, with the flexibility for adaptation to various laboratory settings and requirements.
The continued advancement of personalized psychiatry relies heavily on the availability of reliable analytical methods for drug quantification, enabling clinicians to optimize dosing regimens based on individual patient characteristics. The integration of this compound based methods into clinical practice supports this paradigm, providing the analytical foundation for evidence-based pharmacotherapy decisions in the treatment of depressive disorders.
(S)-Citalopram, the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, exhibits high selectivity for the human serotonin transporter (hSERT) [1]. Development of precise and sensitive bioanalytical methods is crucial for pharmacokinetic studies and drug development research.
This application note describes a robust and validated quantitative method using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the determination of (S)-Citalopram in biological matrices. The method employs a deuterated derivative of citalopram as an internal standard (IS), which corrects for variability in sample preparation and ionization, ensuring high accuracy and reproducibility [2]. This protocol is designed for use in MS Binding Assays, providing a label-free alternative to traditional radioligand binding assays for studying interactions with monoamine transporters [2].
The method was comprehensively validated per the Center for Drug Evaluation and Research (CDER) guideline for bioanalytical method validation [2].
Table 1: Summary of Validated LC-ESI-MS/MS Method Parameters for (S)-Citalopram
| Parameter | Specification/Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Target Analytes | (S)-Citalopram [(S)-3], (R,R)-D-84, and (S,S)-Reboxetine |
| Internal Standard | Deuterated derivatives of all three analytes |
| Chromatographic Stationary Phase | Pentafluorphenyl (PFP) column |
| Mobile Phase | Acetonitrile and Ammonium Formate Buffer |
| Mass Spectrometric Detection | Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode |
| Validation Scope | Selectivity, Accuracy, Precision, Calibration Curve |
| Application | Filtration-based MS Binding Assays for hDAT, hNET, and hSERT |
Table 2: Method Performance and Application in Binding Assays
| Performance Metric | Outcome |
|---|---|
| Chromatographic Run | Fast, robust, selective, and highly sensitive quantification of all three reporter ligands in a single run. |
| Sensitivity | Sufficient for quantification at concentrations relevant for transporter binding studies. |
| Affinity Determination | Saturation experiments with (S)-Citalopram yielded hSERT affinity values in good accordance with literature, confirming method reliability. |
Table 3: Detailed LC-ESI-MS/MS Instrument Parameters
| Component | Setting |
|---|---|
| Column | Pentafluorphenyl (PFP) stationary phase |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate Buffer |
| Flow Rate | Optimize for peak shape and separation (e.g., 0.3 - 0.5 mL/min) |
| Injection Volume | 1-10 µL (depending on sensitivity requirements) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Source Temperature | Set according to instrument manufacturer's guidelines (e.g., 150°C) |
| Desolvation Gas | Nitrogen or synthetic air, heated to appropriate temperature |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
| Dwell Time | Sufficient to ensure >10 data points across the chromatographic peak |
Specific MRM transitions must be optimized for the instrument. The following are illustrative:
The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the chemical context of the analysis.
Diagram 1: Experimental workflow for the quantification of (S)-Citalopram.
Diagram 2: Binding selectivity of (S)-Citalopram, highlighting its primary target (hSERT) and significantly weaker interactions with other monoamine transporters [1] [2].
The validated LC-ESI-MS/MS method provides a highly selective and sensitive means to quantify (S)-Citalopram. The use of a deuterated internal standard is critical for achieving high precision and accuracy, as it corrects for matrix effects and procedural losses [2]. The method's ability to simultaneously quantify multiple selective ligands in a single run makes it highly efficient for high-throughput screening applications.
The affinity data obtained for (S)-Citalopram towards hSERT using this MS Binding Assay format aligns well with established literature values, confirming that this label-free approach is a robust and reliable alternative to radioligand binding assays [2]. Researchers can adapt this protocol for various applications, including in-vitro permeability studies, metabolic stability testing, and drug-transporter interaction assessments.
Citalopram is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2]. However, its treatment is characterized by significant interindividual variability in pharmacokinetics, meaning that patients on the same dose can have vastly different plasma concentrations, leading to non-response or adverse effects [1]. Key factors contributing to this variability include:
Therapeutic Drug Monitoring (TDM) is recommended to guide precise dosing, improve efficacy, and reduce adverse reactions [1] [4]. The adult therapeutic range for citalopram is generally accepted as 30–130 ng/mL [5]. A recent systematic review also suggested a tendency toward improved efficacy when plasma concentrations are above 50-53 ng/mL [4].
This protocol synthesizes methodologies from recent, high-quality studies for the simultaneous determination of citalopram and other antidepressants in human serum [1] [5].
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to separate and quantify citalopram. The stable isotope-labeled internal standard, Citalopram-d6, is added to correct for variations in sample preparation and ionization efficiency.
This simple and fast method is ideal for clinical TDM [1] [5]. The following workflow outlines the entire analytical process:
Table 1: Liquid Chromatography Conditions | Parameter | Specification | | :--- | :--- | | Mobile Phase A | Water containing 0.1% formic acid and 10 mmol/L ammonium acetate [1] | | Mobile Phase B | Methanol containing 0.1% formic acid [1] | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 2.0 | 95 | | | 4.0 | 95 | | | 4.1 | 20 | | | 7.0 | 20 | | Flow Rate | 0.3 - 0.4 mL/min | | Injection Volume | 1 - 5 µL | | Column Temperature | 40 °C |
Table 2: Mass Spectrometry Conditions (MRM) | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V)* | | :--- | :--- | :--- | :--- | | Citalopram | 325.4 [2] | 109.0 / 262.2 [2] | Optimize in-lab | | This compound (IS) | 331.4 | 115.0 / 268.2 | Optimize in-lab | | Ion Source | Electrospray Ionization (ESI), positive mode | | Dwell Time | 50-200 ms per transition |
Note: Collision energy must be optimized for the specific instrument used.
Before applying the method to patient samples, it must be rigorously validated. The following table summarizes key validation criteria based on current research:
Table 3: Key Method Validation Criteria
| Validation Parameter | Target Performance | Application Note |
|---|---|---|
| Linearity | R² ≥ 0.99 [5] | A calibration curve of 1-230 ng/mL is suitable, covering the therapeutic range [5]. |
| Precision | % CV ≤ 20% (across all QC levels) [5] | Includes intra-day and inter-day precision. |
| Accuracy | ±15% of nominal value | For Quality Control (QC) samples at low, medium, and high concentrations. |
| Carryover | ≤20% in blank sample after upper limit of quantitation (ULOQ) | Ensures that a high-concentration sample does not affect the next analysis [1]. |
| Specificity | No interference at analyte retention times | Verified by analyzing blank serum from at least 6 different sources [1]. |
| Stability | ±15% deviation | Evaluate analyte stability in serum after short-term (bench-top) and long-term (frozen) storage [1]. |
Once the concentration is determined, the result must be interpreted within the clinical context. The following diagram outlines the logical process for a clinician to act upon TDM results:
Key considerations for interpretation include:
This protocol provides a robust framework for quantifying citalopram in human serum using HPLC-MS/MS with this compound as an internal standard. The method is characterized by high sensitivity, specificity, and a simple sample preparation workflow suitable for automation in a high-throughput clinical laboratory. Adherence to this TDM protocol can support researchers and clinicians in personalizing citalopram therapy, thereby optimizing outcomes for patients with major depressive disorder.
This application note details a validated method for the precise quantification of citalopram and other antidepressants from human serum, leveraging the high specificity and sensitivity of tandem mass spectrometry [1] [2].
The overall experimental process, from sample preparation to data analysis, is summarized in the following workflow diagram:
Step 1: Sample Preparation (Protein Precipitation) This protocol uses a minimal sample volume and is amenable to automation [1].
Step 2: Liquid Chromatography (LC) Conditions
Step 3: Mass Spectrometry (MS) Conditions
The table below lists example MRM transitions for Citalopram and its internal standard. Note: These parameters require optimization for your specific instrument.
Table 1: Example MRM Transitions for Citalopram and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function | Collision Energy (V)* |
|---|---|---|---|---|
| Citalopram | 325.2 | 109.1 | Quantifier | Optimized |
| Citalopram | 325.2 | 262.2 | Qualifier | Optimized |
| This compound | 331.2 | 115.1 | Internal Standard | Optimized |
*Collision Energy (CE), Entrance Voltage (EV), and Collision Cell Lens (CCL2) values must be optimized via direct infusion of the standards [2].
The described method has been validated according to standard bioanalytical guidelines [1] [2].
Table 2: Key Validation Parameters and Performance
| Validation Parameter | Performance Result |
|---|---|
| Linear Range | 1.0 - 230 ng/mL [1] |
| Linearity (R²) | ≥ 0.99 [1] [2] |
| Precision (% CV) | ≤ 20% for all analytes [1] |
| Sample Volume | 20 µL of serum [1] |
| Therapeutic Range (Citalopram) | 30 - 130 ng/mL [1] |
I hope this detailed protocol based on LC-MS/MS is a valuable resource for your work. Would you like me to elaborate further on any of the steps, such as the process for MRM optimization?
Citalopram (CIT) is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) used for the treatment of major depressive disorder. Its molecular structure contains one asymmetric carbon atom, resulting in two enantiomers: (S)-citalopram and (R)-citalopram [1] [2]. The (S)-enantiomer (escitalopram) is primarily responsible for the therapeutic serotonergic activity, while the (R)-enantiomer is less potent and may even antagonize the effects of the (S)-enantiomer [2]. This chiral dichotomy is a critical factor in drug efficacy and safety, driving the need for stereoselective analytical methods.
Stable isotope-labeled internal standards like Citalopram-d6 are essential for ensuring accuracy and precision in quantitative bioanalysis. Its use corrects for variability in sample preparation and matrix effects, which is crucial for reliable Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [3] [4]. TDM is particularly valuable for antidepressants like citalopram, which exhibit significant individual pharmacokinetic variability, helping to optimize dosing regimens and improve clinical outcomes [5].
Effective sample clean-up is a prerequisite for robust bioanalysis, especially in complex matrices like serum.
Protein Precipitation (PP): A simple and high-throughput method.
Solid-Phase Extraction (SPE): Provides a cleaner extract and is suitable for simultaneous chiral analysis.
Chiral Imprinted Polymer Stir Bar Sorptive Extraction (CIP-SBSE): A highly selective technique for enantioselective extraction.
TFC-MS/MS enables direct injection of complex biological samples with minimal pretreatment, offering high-throughput and robust analysis [7].
Instrumentation Setup:
Detailed TFC-MS/MS Protocol:
On-line Extraction:
Back-Flush Elution to Analytical Column:
Chromatographic Separation:
MS/MS Detection:
Rigorous validation is required to ensure that the analytical method is reliable for its intended use.
| Analyte | Linear Range (ng/mL) | Precision (% CV) | Accuracy (%) | Therapeutic Range (ng/mL) |
|---|---|---|---|---|
| Citalopram | 1.0 - 230 | ≤ 20 | 85 - 115 | 15 - 110 [5] |
| Bupropion | 1.0 - 230 | ≤ 20 | 85 - 115 | 75 - 300 [5] |
| Sertraline | 1.0 - 230 | ≤ 20 | 85 - 115 | 10 - 150 [5] |
| Validation Parameter | Result for Citalopram, Sertraline, Bupropion, and Hydroxybupropion |
|---|---|
| Analytical Measuring Range | 5 - 1000 ng/mL |
| Intra-Assay Precision | ≤ 9.2% |
| Inter-Assay Precision | ≤ 14.8% |
| Correlation with Reference Methods | R = 0.9929 - 0.9971 |
| Carryover, Stability, Recovery, Matrix Effects | Deemed acceptable per FDA guidelines |
Below is a workflow diagram summarizing the key steps in the TFC-MS/MS protocol for the analysis of this compound.
Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), demonstrates significant pharmacokinetic variability among patients, leading to considerable differences in steady-state plasma concentrations even with identical dosing regimens [1]. This variability, influenced by factors such as age, liver function, and genetic polymorphisms in metabolizing enzymes like CYP2C19 and CYP3A4, necessitates precise monitoring to ensure therapeutic efficacy and minimize adverse effects [2] [3]. Therapeutic Drug Monitoring (TDM) has therefore emerged as a critical tool for guiding the precise use of citalopram and other antidepressants [1].
Stable isotope-labeled internal standards, such as Citalopram-d6, are indispensable for achieving accurate and reliable quantification in bioanalytical assays. This compound is a deuterated analog of citalopram, where six hydrogen atoms are replaced with deuterium [4]. It is chemically identical to its unlabeled counterpart but can be distinguished by mass spectrometry due to its higher molecular weight. When used as an internal standard, it corrects for variability in sample preparation and ionization efficiency during LC-MS/MS analysis, thereby improving the accuracy, precision, and robustness of the method [4] [5]. This application note details a validated protocol for the analysis of citalopram in human plasma using this compound, supporting TDM and clinical pharmacokinetic studies.
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method provides the specificity, sensitivity, and high-throughput capability required for routine TDM of citalopram [1] [6]. The method described below is designed to be fast, reliable, and easily automatable.
| Component | Description |
|---|---|
| Internal Standard | This compound oxalate (100 µg/mL in methanol) [4] [5] |
| HPLC Column | ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent [1] |
| Mobile Phase A | Water containing 0.1% formic acid and 10 mmol/L ammonium acetate [1] |
| Mobile Phase B | Methanol containing 0.1% formic acid [1] |
| Mass Spectrometer | Triple Quadrupole (MS/MS) with Electrospray Ionization (ESI+) |
| Sample Volume | 20 µL of human plasma [6] |
| Parameter | Specification |
|---|---|
| Flow Rate | 0.3 - 0.5 mL/min (optimize for back-pressure and peak shape) |
| Gradient Program | Start at 30% B; ramp to 95% B over 3-5 minutes; hold for 1-2 minutes; re-equilibrate. |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
| Total Run Time | ~7 minutes [6] |
A simple protein precipitation protocol is effective and can be automated using a robotic liquid handler [1] [6].
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| Citalopram | 325.2 | 109.0, 262.1 | Quantification & Qualification |
| This compound | 331.2 | 115.0, 268.1 | Internal Standard |
Understanding the pharmacokinetic profile of citalopram is crucial for interpreting TDM results.
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | ~80% | After oral administration [3] |
| Time to Peak (T~max~) | 1 - 4 hours | After oral administration [3] |
| Half-Life (T~1/2~) | ~35 hours | Allows for once-daily dosing [3] |
| Therapeutic Range | 30 - 130 ng/mL | Target steady-state plasma concentration [6] |
| Protein Binding | ~50-80% | Moderate binding [8] |
| Apparent Oral Clearance | 0.15 - 1.02 L/min | 7-fold inter-individual variation [2] |
A validated method must meet predefined criteria for specificity, accuracy, and precision.
| Validation Parameter | Performance Result |
|---|---|
| Linearity | R² ≥ 0.99 across the calibration range (e.g., 1-230 ng/mL) [6] |
| Precision | Intra-day and inter-day CV ≤ 15-20% for all analytes [6] |
| Carryover | ≤20% of the lower limit of quantitation [1] |
| Stability | Stable under analytical and storage conditions |
Citalopram is primarily metabolized in the liver by the cytochrome P450 system. The metabolic pathway is crucial for understanding potential drug-drug interactions and the impact of pharmacogenetics.
The described protocol for citalopram analysis using this compound is critical for several advanced applications:
The analysis of citalopram and its metabolites in breast milk is crucial for assessing infant exposure during maternal antidepressant therapy. Selective Serotonin Reuptake Inhibitors (SSRIs) like citalopram are among the most frequently prescribed antidepressants during the postpartum period, with studies indicating that 2.9%–5.5% of nursing mothers use antidepressants [1] [2]. Understanding the transfer of these medications into human milk and the resulting systemic exposure in the infant is fundamental to ensuring infant safety while supporting maternal mental health and the well-established benefits of breastfeeding [1] [3]. These application notes consolidate a robust methodology for the stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk, alongside a validated clinical study protocol for assessing infant exposure.
The method was validated over a concentration range of 0.1–100 ng/mL for S-(+)- and R-(-)-citalopram and 0.3–100 ng/mL for S-(+)- and R-(-)-desmethylcitalopram in human plasma and breast milk [4]. Key validation parameters are summarized below:
Table 1: Method Validation Performance Data
| Parameter | Plasma Performance | Breast Milk Performance |
|---|---|---|
| Trueness | 90.0–113.3% | 97.1–103.6% |
| Repeatability | 0.9–15.9% | 0.9–8.4% |
| Intermediate Precision | 1.3–17.8% | 0.9–9.6% |
| Matrix Effects | 99–101% | 98–105% |
The following diagram illustrates the integrated sample collection and analysis workflow for a lactation pharmacokinetic study.
Table 2: Summary of Key Pharmacokinetic and Exposure Data for SSRIs in Lactation
| Antidepressant | M/P Ratio (AUC-based) | Relative Infant Dose (RID) | Infant Plasma Detection |
|---|---|---|---|
| Citalopram | ~1.8 [5] | 3.2-3.7% [5] | Detectable in 4 of 13 infants [1] [2] |
| Sertraline | >1 [1] [2] | Not Calculated in Source | Undetectable in all 15 infants [1] [2] |
| Paroxetine | <1 (inferred) [1] [2] | Not Calculated in Source | Undetectable in 8 of 9 infants [1] [2] |
The final and most critical phase involves a comprehensive risk-benefit assessment. The following diagram outlines the decision-making logic for evaluating medication use during lactation, adapted from the Milk4baby decision tree approach [3].
Clinical safety findings for citalopram indicate that while the drug transfers into milk, the mean combined dose of citalopram and desmethylcitalopram (4.4-5.1%) is below the 10% level of concern [5]. Plasma concentrations in infants are typically very low or absent, and studies report no adverse effects on infant weight or development, supporting the safety of citalopram use in breastfeeding women when monitored [5]. The overall evidence supports that breastfeeding by mothers taking sertraline, citalopram, or paroxetine is generally safe, with sertraline and paroxetine often being preferred due to mostly undetectable infant drug levels [1] [2].
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) that is frequently encountered in forensic toxicology investigations [1] [2]. The interpretation of postmortem citalopram concentrations is complex, influenced by factors such as postmortem redistribution, metabolic polymorphisms, and frequent polypharmacy [1] [2] [3]. Robust analytical methods are therefore essential for accurate determination. This application note details a validated, fast ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of citalopram and its primary metabolite in postmortem whole blood, utilizing Citalopram-d6 as a stable isotope-labeled internal standard (IS) to ensure analytical precision and accuracy [4] [5].
This protocol is optimized for a small sample volume, crucial in forensic cases where sample availability may be limited [4].
Table 1: Liquid Chromatography Conditions
| Parameter | Specification |
|---|---|
| System | Acquity UPLC [4] [5] |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm) |
| Mobile Phase A | Aqueous buffer (e.g., 2 mM ammonium formate) |
| Mobile Phase B | Organic solvent (e.g., acetonitrile or methanol) |
| Gradient | Linear gradient from 5% B to 95% B over a short run time |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 1 - 5 μL |
Table 2: Tandem Mass Spectrometry Conditions
| Parameter | Specification |
|---|---|
| System | Triple Quadrupole (Xevo TQD) [4] [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
| Ion Transitions for Citalopram | Quantifier and Qualifier transitions (e.g., 325.2 > 109.0) |
| Ion Transitions for this compound (IS) | Specific transition (e.g., 331.2 > 115.0) [5] |
The following diagram summarizes the complete analytical procedure:
The method has been rigorously validated for forensic application [4] [5].
Table 3: Method Validation Parameters
| Validation Parameter | Performance Outcome |
|---|---|
| Linearity | R² ≥ 0.99 using an unweighted linear model [4] [5] |
| Limit of Detection (LOD) | At the lower limit of the therapeutic range [4] |
| Limit of Quantification (LOQ) | At the lower limit of the therapeutic range [4] |
| Precision (Within-run & Between-run) | Very good (% CV ≤ 20%) [4] [5] |
| Carry-over | Negligible [4] [5] |
| Matrix Effect | Minimal/No significant effect observed [4] [5] |
Interpreting results requires understanding citalopram's postmortem behavior and toxicology.
Table 4: Postmortem Citalopram Data Interpretation Guide
| Parameter | Observed Finding | Interpretation & Significance |
|---|---|---|
| Therapeutic Blood Concentration (Adult) | 30 - 130 ng/mL (0.03 - 0.13 µg/mL) [6] | Reference range for therapeutic use. |
| Potential Toxic Concentration | Levels > 0.35 µg/mL when alone [7] | Suggests potential for toxicity. |
| Postmortem Redistribution | Documented; high liver-to-blood ratio (avg. 6.5) [3] | Femoral blood is preferred for interpretation. |
| Tissue Distribution | Highest concentrations in liver and lung [2] | Understanding distribution aids in case interpretation. |
| Enantioselective Metabolism | Mean S/R ratio in blood: 0.67 ± 0.25 [1] | S/R ratio may indicate recent intake [1]. |
| Parent/Metabolite Ratio | Average ratio of 6.4 reported [3] | A high ratio can be an indicator of recent intake [1]. |
Citalopram is a racemic mixture. Advanced chiral analysis can provide additional forensic insights. The sample preparation for this involves a chiral HPLC separation following a similar extraction workflow [1].
Key Findings from Enantioselective Studies: The S- and R-enantiomers of citalopram and its metabolites are cleared at different rates, leading to an average S/R ratio of 0.67 ± 0.25 in postmortem blood [1]. Furthermore, increasing S/R ratios are associated with higher parent drug concentrations and a higher parent-to-metabolite ratio, which can serve as an indicator of recent intake [1].
The UPLC-MS/MS method detailed herein, which uses This compound as an internal standard, provides a fast, reliable, and robust approach for quantifying citalopram in postmortem blood. Its validation with commercial calibrators makes it readily applicable in forensic toxicology laboratories [4] [5]. The integration of enantioselective analysis and careful interpretation of concentrations, metabolite ratios, and tissue distributions provides powerful tools for forensic scientists to accurately determine the role of citalopram in a death investigation.
1. Internal Standard for Quantitative Bioanalysis Citalopram-d6 is a deuterated analog of citalopram, primarily used as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure analytical accuracy and precision [1] [2]. Its function is to correct for variations during sample preparation and instrument analysis.
2. Detailed Analytical Method for Quantification The core of a pharmacokinetic study is a robust, validated method for quantifying analytes in biological matrices. The following protocol is adapted from a study investigating antidepressants in lactation [3].
Table 1: UPLC-MS/MS Conditions for Antidepressant Analysis (including Citalopram)
| Parameter | Specification |
|---|---|
| Analytical Column | Waters Acquity C18 (1.7 µm; 2.1 × 50 mm) |
| Column Temperature | 50°C |
| Ionization Mode | Electrospray Ionization (Positive - ESI+) |
| Internal Standard | This compound |
| Sample Volume | 50 µL (breastmilk); 10-mm DBS punch (blood) |
| Extraction Method | Protein Precipitation |
3. Method Validation and Pharmacokinetic Parameters The developed method must be validated according to regulatory guidelines [3] [1]. Key performance characteristics and derived pharmacokinetic parameters for citalopram are summarized below.
Table 2: Method Validation and Key Pharmacokinetic Parameters for Citalopram
| Category | Parameter | Details / Value |
|---|---|---|
| Method Validation | Linearity Range | 4–294 μg/L for citalopram [3] |
| Inter-/Intra-Assay Variation | < 5% [3] | |
| Calibration Matrix | Medication-free human breastmilk [3] | |
| Pharmacokinetic Parameters | Oral Bioavailability | ~80% [4] |
| Time to Peak Plasma (T~max~) | 1-4 hours [4] | |
| Plasma Half-Life (T~½~) | ~35 hours [4] | |
| Milk/Plasma (M/P) Ratio | >1 (indicating higher concentration in breastmilk than plasma) [3] | |
| Key Metabolizing Enzymes | CYP2C19, CYP3A4, CYP2D6 (minor role) [4] |
4. Experimental Workflow for a Pharmacokinetic Study The diagram below outlines the logical flow of a typical pharmacokinetic study, from design to data analysis.
Protocol 1: Quantitative Analysis of SSRIs using LC-MS/MS This protocol is adapted from a study that used this compound as an internal standard [3] [2].
Sample Preparation:
LC-MS/MS Analysis:
Validation:
Protocol 2: Pharmacokinetic Data Analysis
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) administered as a racemic mixture containing equal parts of the S-(+)- and R-(-)-enantiomers. These enantiomers exhibit distinct pharmacological profiles and metabolic rates, with the S-enantiomer (escitalopram) demonstrating greater potency and contributing primarily to the therapeutic antidepressant effects. The active metabolite, desmethylcitalopram, also exists as enantiomers with potentially different activities and kinetics. This enantioselectivity in both pharmacokinetics and pharmacodynamics necessitates stereoselective analytical methods for accurate quantification in biological matrices to support clinical monitoring, pharmacokinetic studies, and therapeutic drug monitoring.
The following application notes detail a validated stereoselective method for simultaneous quantification of citalopram and desmethylcitalopram enantiomers in human plasma and breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol has been successfully applied to patient samples in clinical trial settings, providing reliable enantiomeric resolution and quantification suitable for therapeutic monitoring and pharmacokinetic studies [1] [2].
The analytical method employs a two-step sample preparation process followed by chiral liquid chromatography separation and tandem mass spectrometric detection. The method leverages a chiral stationary phase that provides differential interactions with the citalopram and desmethylcitalopram enantiomers, enabling their baseline separation without the need for derivatization. The mass spectrometric detection operating in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for precise quantification at low nanogram-per-milliliter levels in complex biological matrices [1].
Table 1: Instrument Parameters for LC-MS/MS Analysis
| Parameter | Specification |
|---|---|
| Column Temperature | Ambient |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5-10 μL |
| ESI Polarity | Positive |
| Ion Source Temperature | 300-350°C |
| Mobile Phase A | Ammonium acetate buffer (20 mM, pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/10, 2/10, 10/50, 12/90, 15/90, 16/10, 20/10 |
The sample preparation employs a two-step approach combining protein precipitation with solid-phase extraction to achieve optimal sample clean-up and recovery while minimizing matrix effects.
Figure 1: Workflow for sample preparation of plasma and breast milk samples
The chromatographic separation utilizes reversed-phase conditions on a chiral stationary phase with gradient elution. The alkaline pH of the mobile phase enhances the retention and separation of the basic analytes.
Table 2: MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|
| S-(+)-Citalopram | 325.2 | 109.1 | 8.2 |
| R-(-)-Citalopram | 325.2 | 109.1 | 9.1 |
| S-(+)-Desmethylcitalopram | 311.2 | 109.1 | 7.5 |
| R-(-)-Desmethylcitalopram | 311.2 | 109.1 | 8.3 |
The method was comprehensively validated according to international guidelines for bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, sensitivity, and matrix effects across the validated concentration range.
Table 3: Method Validation Parameters for Plasma and Breast Milk
| Parameter | Plasma | Breast Milk |
|---|---|---|
| Linear Range (ng/mL) | ||
| ∘ S-/R-Citalopram | 0.1-100 | 0.1-100 |
| ∘ S-/R-Desmethylcitalopram | 0.3-100 | 0.3-100 |
| Trueness (%) | 90.0-113.3 | 97.1-103.6 |
| Repeatability (% RSD) | 0.9-15.9 | 0.9-8.4 |
| Intermediate Precision (% RSD) | 1.3-17.8 | 0.9-9.6 |
| Lower Limit of Quantification (ng/mL) | ||
| ∘ S-/R-Citalopram | 0.1 | 0.1 |
| ∘ S-/R-Desmethylcitalopram | 0.3 | 0.3 |
The internal standard-normalized matrix effects demonstrated minimal ionization suppression or enhancement, with values ranging between 99-101% in plasma and 98-105% in breast milk. The extraction recovery was consistent and exceeded 85% for all analytes across the validated concentration range. The method exhibited excellent selectivity with no interference from endogenous matrix components at the retention times of the target analytes [1] [2].
The accuracy profiles, which represent the total error incorporating both trueness and precision, were predominantly within the acceptance limits of ±30% for biological samples, confirming the method's reliability for bioanalysis.
This stereoselective method has been successfully applied to patient samples in clinical trial settings, enabling precise quantification of citalopram and desmethylcitalopram enantiomers in maternal plasma and breast milk. This application is particularly valuable for assessing enantiomer-specific pharmacokinetics, placental transfer, and excretion in breast milk, which informs dosing regimens for pregnant and lactating women [1].
The method's sensitivity and specificity allow for the characterization of stereoselective differences in the pharmacokinetics of citalopram enantiomers. Research has demonstrated that the S-enantiomer exhibits different clearance and distribution patterns compared to the R-enantiomer, which may have implications for therapeutic efficacy and side effect profiles.
Beyond therapeutic drug monitoring, this analytical approach supports research on the molecular mechanisms of citalopram's antidepressant effects. Transcriptome-wide expression studies have revealed that citalopram exposure regulates distinct pathways in cells from treatment responders versus non-responders [3].
Figure 2: Citalopram-induced pathway regulation and clinical response mechanisms
Key findings from these investigations include:
The presented application notes and protocols provide a robust, validated method for the stereoselective determination of citalopram and desmethylcitalopram enantiomers in human plasma and breast milk. The method demonstrates excellent sensitivity, precision, and accuracy across clinically relevant concentration ranges, enabling precise enantiomeric quantification for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications.
The successful application of this methodology to patient samples underscores its utility in real-world clinical settings and its value in advancing our understanding of enantiomer-specific pharmacokinetics and the molecular mechanisms underlying antidepressant response.
Dried blood spot (DBS) sampling has emerged as a robust, minimally invasive technique for therapeutic drug monitoring (TDM) of psychoactive medications including antidepressants. For citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), inter-patient variability in blood concentrations can be significant, necessitating precise monitoring to ensure therapeutic efficacy while avoiding toxicity [1]. The use of Citalopram-d6 as a stable isotopically-labeled internal standard significantly enhances analytical precision by correcting for variability in sample preparation, matrix effects, and instrument performance [2] [3]. These application notes detail validated methodologies for quantifying citalopram in DBS samples using this compound, providing researchers with optimized protocols for implementing this approach in clinical and pharmaceutical research settings.
DBS sampling offers numerous advantages over conventional venipuncture for therapeutic drug monitoring:
Table 1: Comparison of Sample Requirements for Citalopram Analysis
| Parameter | Traditional Plasma | Dried Blood Spot |
|---|---|---|
| Blood Volume | 0.5-1 mL | 10-50 μL |
| Collection Method | Venipuncture | Finger/heel prick |
| Storage Conditions | -20°C to -80°C | Room temperature with desiccant |
| Transport Requirements | Frozen with cold chain | Ambient via regular mail |
| Stability Duration | Variable, often limited | ≥1 month for citalopram |
Two approaches have been validated for internal standard application:
Two principal analytical approaches have been validated for this compound DBS analysis:
This approach enables rapid analysis with minimal sample preparation [2]:
This approach provides enhanced sensitivity and separation [1] [3]:
Comprehensive validation should assess the following parameters [1] [3]:
Table 2: Mass Spectrometry Parameters for Citalopram and this compound
| Parameter | Citalopram | This compound |
|---|---|---|
| Precursor Ion (m/z) | 325.2 | 331.2 |
| Product Ion (m/z) | 109.1 [5] | 115.1 |
| Collision Energy (V) | Optimized for specific instrument | Optimized for specific instrument |
| Ionization Mode | ESI+ | ESI+ |
Table 3: Performance Characteristics of Validated Citalopram DBS Methods
| Validation Parameter | Paper Spray MS [2] | LC-MS/MS [1] | LC-MS/MS [3] |
|---|---|---|---|
| Linear Range (μg/L) | Not specified | 2.5-300 | 5-1000 (based on similar analytes) |
| LOD (μg/L) | ~1 (estimated from data) | 2.3 | Not specified |
| LOQ (μg/L) | Not specified | 5.0 | Not specified |
| Accuracy (%) | Within 10% of expected value | Meets EMA/FDA guidelines | 90-110% |
| Precision (RSD%) | ~10% | <15% | <15% |
| Analysis Time | ~30 seconds | Several minutes | Several minutes |
| Internal Standard | This compound | This compound | Not specified |
Hematocrit levels significantly impact blood spreading on DBS cards, potentially affecting accuracy [4]. Mitigation strategies include:
Citalopram stability in DBS has been demonstrated under various conditions [1] [3]:
The this compound DBS method enables several important applications:
Table 4: Common Issues and Resolution Strategies
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Chromatography | Column degradation, inappropriate mobile phase | Replace column, adjust mobile phase pH or composition |
| Low Sensitivity | Source contamination, reduced extraction efficiency | Clean ion source, optimize extraction time/solvent |
| High Background | Matrix effects, inadequate sample clean-up | Implement additional clean-up steps, adjust chromatography |
| Inaccurate IS Response | Improper IS addition, degradation | Verify IS solution stability, standardize application method |
| Poor Precision | Inconsistent spotting, uneven drying | Standardize spotting technique, control drying conditions |
Dried blood spot analysis using this compound as an internal standard provides a robust, reliable approach for quantifying citalopram concentrations in biological samples. The method offers significant advantages in terms of sample collection, storage, and transport while maintaining analytical performance comparable to conventional plasma-based methods. The protocols detailed in these application notes provide researchers with comprehensive guidance for implementing this technique in various research and clinical settings, supporting personalized medicine approaches through improved therapeutic drug monitoring capabilities.
Therapeutic Drug Monitoring (TDM) is crucial for optimizing antidepressant therapy due to interindividual variability in drug metabolism. This application note details a robust, automated method for quantifying four classes of antidepressants from human serum using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The method employs Citalopram-d6 as a stable isotope-labeled internal standard to correct for variability in sample preparation and ionization efficiency, ensuring high accuracy and precision [1] [2].
The method is optimized for a low sample volume (20 µL) and uses a simple, automatable sample preparation technique. It has been validated for the simultaneous measurement of Bupropion (NDRI), Citalopram (SSRI), Desipramine (TCA), Imipramine (TCA), Olanzapine, Sertraline (SSRI), and Vilazodone (SSRI) [1].
The following workflow details the sample preparation and SPE process. In this method, this compound is added at the beginning to monitor and correct for analyte loss throughout the procedure.
The sample preparation is a simple protein precipitation extraction optimized for automation [1]:
The following diagram and table summarize the key instrumentation parameters for the LC-MS/MS analysis.
Table 1: LC-MS/MS Instrument Parameters [2]
| Parameter | Specification |
|---|---|
| Instrument | PerkinElmer QSight 220 CR Triple Quadrupole MS |
| Ion Source | Electron Spray Ionization (ESI), Positive Mode |
| Spray Voltage | 5850 V |
| Source Temperature | 400 °C |
| Nebulizer Gas | 300 psi |
| Drying Gas | 60 (arbitrary units) |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
Table 2: LC Gradient Profile [2]
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in ACN) |
|---|---|---|---|
| 0.0 | 0.5 | 95 | 5 |
| 5.0 | 0.5 | 95 | 5 |
| 5.1 | 0.5 | 5 | 95 |
| 5.6 | 0.5 | 5 | 95 |
| 5.7 | 0.5 | 95 | 5 |
| 7.0 | 0.5 | 95 | 5 |
The method was rigorously validated. Calibration curves were constructed using the ratio of the analyte peak area to the This compound internal standard peak area, weighted by 1/x (concentration). The method demonstrated excellent performance [1].
Table 3: Method Validation and Performance Data [1]
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | ≥ 0.99 for all analytes |
| Precision (% CV) | ≤ 20% for all analytes |
| Calibration Range | 1.0 to 230 ng/mL |
| Sample Volume | 20 µL |
Table 4: Therapeutic Ranges for Target Antidepressants [1]
| Drug Name | Class | Therapeutic Range (Adult, ng/mL) |
|---|---|---|
| Bupropion | NDRI | 850–1500 |
| Citalopram | SSRI | 30–130 |
| Desipramine | TCA | 100–300 |
| Imipramine | TCA | 175–350 |
| Sertraline | SSRI | 30–200 |
This validated method successfully addresses key challenges in clinical TDM for antidepressants. The use of This compound as an internal standard is critical for normalizing extraction recovery and MS response, contributing to the high precision (% CV ≤ 20%) and accuracy of the assay [1].
The protocol's simplicity, low sample volume requirement, and compatibility with automated liquid handling make it highly suitable for translation into high-throughput clinical mass spectrometry laboratories. This method provides a reliable tool for monitoring patient adherence and optimizing antidepressant dosing, particularly in populations like women with postpartum depression where pharmacokinetics can be highly variable [1] [2].
This compound is a deuterium-labeled analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, specifically designed for use in analytical method development, method validation, and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production of Citalopram. This stable isotopically labeled compound contains six deuterium atoms incorporated at the dimethylamino group, replacing all hydrogen atoms in the two methyl groups attached to the nitrogen atom. The molecular formula of this compound is C₂₀H₁₅D₆FN₂O, with a molecular weight of 330.4 g/mol, approximately 6 atomic mass units heavier than the non-deuterated compound due to the isotopic substitution. [1] [2]
In biomedical research, this compound serves as an essential internal standard for accurate quantification of citalopram in biological matrices using mass spectrometric detection. The deuterium labeling creates a distinct mass difference that enables clear separation from the native compound while maintaining nearly identical chromatographic properties and extraction efficiency. This characteristic is particularly valuable in therapeutic drug monitoring (TDM) and pharmacokinetic studies, where precise measurement of drug concentrations in patient samples is crucial for optimizing dosing regimens and understanding individual variations in drug metabolism. Additionally, this compound finds application in neuropharmacology research investigating the molecular mechanisms of antidepressant action and treatment response variability. [1] [3] [2]
Table 1: Chemical properties and identifiers of this compound
| Property | Specification |
|---|---|
| CAS Number | 1190003-26-9 |
| Related CAS (HBr salt) | 2119948-08-0 |
| Molecular Formula | C₂₀H₁₅D₆FN₂O |
| Molecular Weight | 330.4 g/mol |
| Chemical Name | 1-(3-(Bis(methyl-d₃)amino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile |
| SMILES Notation | FC₁=CC=C(C=C₁)C₂(C₃=CC=C(C#N)C=C₃CO₂)CCCN(C([²H])([²H])[²H])C([²H])([²H])[²H]) |
| HSN Code | 38229010 |
| Country of Origin | India |
| Shipping Temperature | Ambient |
This compound features selective deuterium incorporation at the N,N-dimethyl groups, with each methyl group containing three deuterium atoms (methyl-d₃ groups). This specific labeling pattern maintains the compound's pharmacological activity similar to the non-deuterated version while providing the necessary mass shift for mass spectrometric differentiation. The primary chemical structure consists of a 1,3-dihydroisobenzofuran core substituted with a 4-fluorophenyl group at position 1, a carbonitrile group at position 5, and a 3-(bis(methyl-d₃)amino)propyl chain also at position 1. The compound is typically supplied as a neat material or in solution form, with detailed characterization data compliant with regulatory guidelines. [1]
Liquid Chromatography tandem mass spectrometry has emerged as the gold standard technique for quantification of antidepressants in biological matrices due to its high sensitivity, specificity, and capacity for multiplexed analysis. The following protocol details an optimized LC-MS/MS method for simultaneous quantification of citalopram and its deuterated analog in human serum, adaptable for various biological matrices including plasma, urine, and tissue homogenates. [3]
Table 2: LC-MS/MS instrument parameters for this compound analysis
| Parameter | Specification |
|---|---|
| Chromatographic System | UHPLC with reversed-phase column (C18, 100 × 2.1 mm, 1.7-1.8 μm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient Program | Linear gradient from 5% B to 95% B over 3-5 minutes |
| Flow Rate | 0.3-0.4 mL/min |
| Injection Volume | 1-5 μL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4-10°C |
| Mass Spectrometer | Triple quadrupole with ESI source |
| Ionization Mode | Positive electrospray ionization (ESI+) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500-600°C |
| Nebulizer Gas | 40-60 psi |
| Heater Gas | 50-60 psi |
| Curtain Gas | 25-35 psi |
| MRM Transition (Quantifier) | 330.4 → 234.2 (this compound) |
| MRM Transition (Qualifier) | 330.4 → 115.1 (this compound) |
| Declustering Potential | 80-100 V |
| Collision Energy | 25-35 eV (quantifier), 40-50 eV (qualifier) |
The following diagram illustrates the complete experimental workflow for this compound analysis in biological samples:
Sample preparation represents a critical step in ensuring accurate and reproducible quantification of this compound in biological matrices. The following protocol describes an automated sample preparation method optimized for high-throughput therapeutic drug monitoring applications, requiring only 20 μL of serum sample while maintaining excellent analytical performance. This procedure can be automated using robotic liquid handlers such as the JANUS G3 Robotic Liquid Handler, significantly improving reproducibility and throughput while reducing manual labor and potential human error. [3]
Step 1: Sample Aliquoting and Internal Standard Addition - Transfer 20 μL of calibrators, quality control samples, or patient serum samples to a 96-well plate. Add 100 μL of deuterated water (DWS) containing the appropriate internal standard (this compound when analyzing native citalopram, or vice versa). For method development using this compound as the analyte, a structurally different deuterated standard should be selected to avoid interference. The use of an internal standard corrects for variability in sample preparation and ionization efficiency.
Step 2: Mixing and Protein Precipitation - Seal the plate and shake for 5 minutes at 800 RPM at room temperature (25°C). This step ensures thorough mixing of samples with the internal standard solution and initiates protein precipitation. The optimal mixing time may require adjustment based on specific sample characteristics and the robotic liquid handler capabilities.
Step 3: Centrifugation - Centrifuge the plate at 4600 RPM for 10 minutes at 0°C. The centrifugation step separates precipitated proteins from the supernatant containing the analytes of interest. Maintaining a low temperature during centrifugation helps preserve analyte stability and minimizes potential degradation.
Step 4: Supernatant Collection - Carefully collect 50 μL of the clear supernatant for LC-MS/MS analysis. Avoid disturbing the protein pellet to prevent potential matrix effects and instrument contamination. The collected supernatant can be directly transferred to an LC vial or a clean 96-well plate compatible with the autosampler.
This streamlined sample preparation protocol eliminates the need for complex liquid-liquid extraction or solid-phase extraction steps while maintaining excellent analytical performance. The method demonstrates a linearity of R² ≥ 0.99 across the analytical range and % CV of ≤ 20% for all analytes, meeting accepted bioanalytical method validation criteria. [3]
Table 3: Method validation parameters and performance characteristics
| Validation Parameter | Acceptance Criteria | Experimental Results |
|---|---|---|
| Linearity Range | 1.0–230 ng/mL | R² ≥ 0.99 |
| Precision (% CV) | ≤20% (across range) | ≤20% for all analytes |
| Accuracy | 85–115% of nominal values | Within acceptance range |
| Lower Limit of Quantification | 1.0 ng/mL | Signal-to-noise ratio ≥10:1 |
| Extraction Recovery | Consistent and reproducible | >90% for this compound |
| Matrix Effects | Minimal ion suppression/enhancement | ≤15% variation |
| Carryover | <20% of LLOQ | Negligible in blank injections |
| Stability | No significant degradation | Stable under processing conditions |
Therapeutic drug monitoring (TDM) of antidepressants has gained increasing importance in clinical practice due to the significant interindividual variability in drug metabolism and response. For citalopram, the established therapeutic range in adults is 30–130 ng/mL, as referenced from Mayo Clinic Laboratories. Monitoring serum concentrations helps clinicians optimize dosing regimens, particularly in special populations such as pregnant women, elderly patients, and those with comorbid medical conditions or concomitant medications that may affect drug metabolism. [3]
The application of this compound as an internal standard enables precise quantification of citalopram concentrations in patient samples, supporting personalized treatment approaches in depression management. Research indicates that therapeutic drug monitoring of antidepressants, when combined with clinical assessment, can significantly improve treatment outcomes by identifying non-adherence, pharmacokinetic anomalies, or drug-drug interactions. Furthermore, TDM may help mitigate side effects by avoiding concentrations above the therapeutic range while ensuring adequate exposure for clinical efficacy. [3]
Recent research has utilized citalopram as a tool to investigate the molecular mechanisms underlying antidepressant response and identify potential biomarkers predictive of treatment outcome. Transcriptome-wide expression analysis in lymphoblastoid cell lines (LCLs) derived from patients documented for response to SSRI antidepressants revealed distinct pathway regulation mechanisms in responders versus non-responders. These studies employed short-term incubation (24 and 48 hours) with citalopram to model cellular responses to antidepressant exposure. [4]
In clinical responders, citalopram exposure primarily regulated neural function pathways, whereas in non-responders, the deregulated pathways mainly involved cell adhesion and immune response. This suggests that the molecular pathophysiology of depression and mechanism of antidepressant action extend beyond monoaminergic systems to include broader cellular processes. Candidate transcripts identified in these studies included GAD1 (glutamate decarboxylase 1), TBC1D9 (TBC1 Domain Family Member 9), and NFIB (nuclear factor I B), which showed associations with response status, remission status, and improvement in depression scale, respectively. These findings propose the existence of distinct pathway regulation mechanisms in responders vs. non-responders and suggest potential predictors for clinical response. [4]
The following diagram illustrates the differential pathway regulation observed in responders versus non-responders upon citalopram exposure:
The use of this compound in analytical applications requires adherence to regulatory guidelines for method validation and quality assurance. As specified by SynZeal, this compound can be used for "analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Citalopram." The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used as reference standards with further traceability against pharmacopeial standards (USP or EP) based on feasibility. [1]
It is important to note that this compound and related products are intended for analytical purpose only and not for human use. Appropriate quality control measures including regular calibration, system suitability testing, and participation in proficiency testing programs should be implemented to ensure ongoing method reliability. Documentation should comprehensively cover all aspects of method development, validation, and routine application in accordance with Good Laboratory Practice (GLP) or other relevant quality standards. [1]
Signal Suppression in Mass Spectrometry: If significant ion suppression is observed, particularly in complex biological matrices, optimize the chromatographic separation to elute analytes away from matrix components. Alternatively, employ more selective sample clean-up procedures such as solid-phase extraction with mixed-mode sorbents that provide both reversed-phase and ion-exchange mechanisms.
Chromatographic Peak Tailing: For peak tailing of this compound, consider adding a low concentration of ammonium hydroxide (0.01-0.05%) to the mobile phase to improve peak shape for basic compounds. Ensure the column is properly conditioned and maintained, as deterioration of stationary phase can exacerbate peak tailing.
Inconsistent Internal Standard Response: Verify the stability of the this compound stock solution and prepare fresh working solutions regularly. Ensure thorough mixing after internal standard addition and check for potential evaporation during sample processing, particularly when using automated liquid handlers.
Carryover Between Injections: Implement rigorous needle wash procedures using a strong wash solvent (e.g., methanol:acetonitrile:water 50:40:10 with 0.1% formic acid). If carryover persists, inspect and potentially replace the injection needle or loop, as adsorption issues may develop over time.
This compound serves as a critical analytical tool in pharmaceutical research, therapeutic drug monitoring, and investigations into the molecular mechanisms of antidepressant action. The methodologies outlined in this application note provide researchers with robust protocols for quantification of this deuterated analog in biological matrices, supported by appropriate quality control measures and regulatory considerations. The integration of these analytical approaches with emerging findings in transcriptomics and pathway analysis offers promising avenues for advancing personalized medicine in depression treatment, potentially leading to improved prediction of treatment response and the development of more targeted therapeutic strategies.
Matrix effects, where co-eluting substances from the sample can suppress or enhance the ionization of your analyte, are a major challenge in LC-MS/MS. The core strategy to overcome this involves effective sample clean-up and the use of isotope-labeled internal standards like Citalopram-d6, which correct for these effects by behaving identically to the analyte during sample preparation and ionization [1] [2].
The table below summarizes sample preparation techniques from recent studies:
| Technique | Description | Application in Literature | Key Points |
|---|
| Protein Precipitation (PPT) [3] [2] | Simple and fast deproteination using organic solvents (e.g., methanol, acetonitrile) [3]. | Used in a UPLC-MS/MS method for 71 neuropsychotropic drugs in human serum [3]. | Pros: High throughput, simple, low cost [2]. ✘ Cons: Less selective, can leave more interfering compounds compared to other methods [2]. | | Solid-Phase Extraction (SPE) [2] | More selective technique using solid sorbents to retain the target analyte from the sample matrix. | Discussed as a method offering greater selectivity and efficiency [2]. | Pros: Highly selective, efficient clean-up, can be automated [2]. ✘ Cons: Can be more time-consuming and costly than PPT. | | Stir Bar Sorptive Extraction (SBSE) [4] | Utilizes a polymer-coated stir bar for selective extraction of analytes from liquid samples. | Applied for the enantioselective extraction of (S)-citalopram and its metabolites from urine [4]. | Pros: Can be highly selective (e.g., using chiral imprinted polymers), effective clean-up [4]. ✘ Cons: May require custom synthesis, less common. |
Here are detailed methodologies you can adapt for your work with this compound.
This high-throughput method is designed for clinical serum monitoring.
This method provides a robust framework for antidepressant analysis.
FAQ 1: How can I improve the sensitivity and reduce noise for this compound in biological samples?
FAQ 2: What is the role of an internal standard like this compound, and why is it critical?
FAQ 3: My analyte recovery is low and inconsistent. What should I check?
The following decision-making workflow can guide your troubleshooting process for matrix effects:
The process of enhancing sensitivity can be broken down into three interconnected phases, as illustrated below.
The following tables summarize key parameters you can adjust, with data sourced from validated methods.
Table 1: Mobile Phase and Chromatographic Optimization
| Parameter | Recommended Condition | Rationale & Citation |
|---|---|---|
| Buffer System | 10 mM Ammonium Acetate + 0.1-0.2% Formic Acid [1] [2] | Ammonium formate/acetate buffers at low pH improve ionization efficiency and peak shape for basic compounds like citalopram [3]. |
| Column | C18, 1.7-2.5 µm, 50 mm length [4] [1] [2] | Shorter columns with small particles enable faster runs and sharper, more intense peaks. |
| Gradient | Fast, sharp organic gradient (e.g., 10% to 95% B in 3-4 min) [1] | Reduces peak broadening and shortens analysis time, concentrating the analyte into a narrower band. |
| Flow Rate | 0.3 - 0.4 mL/min [1] [2] | Optimal for UPLC-MS/MS interfacing, balancing separation efficiency and ionization. |
Table 2: MS/MS and Sample Preparation Parameters
| Parameter | Recommended Condition | Rationale & Citation |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) [2] | Citalopram is a basic compound and protonates readily. |
| Source Temp. | 400-500 °C [1] | Aids in desolvation but requires optimization to prevent in-source fragmentation. |
| Sample Volume | 20-50 µL of serum/plasma [5] | Using a small sample volume minimizes the matrix load, reducing suppression. |
| Preparation | Protein Precipitation [4] [5] or SLE/LLE [6] | Protein precipitation is simple and fast. Liquid-liquid extraction can provide cleaner samples and lower matrix effects. |
Q1: I am getting significant matrix suppression. How can I reduce it? Matrix effects are a major challenge for sensitivity. Beyond using a stable isotope internal standard (like Citalopram-d6) to correct for them, you can:
Q2: My signal is unstable. What should I check? Signal instability often originates from the ion source or the sample introduction system.
Q3: How can I lower my Limit of Quantification (LLOQ) for a preclinical study? For trace-level analysis, consider these advanced strategies:
Retention time (RT) shifts can stem from the chromatographic system, mobile phase, column, or sample. The table below categorizes common symptoms, causes, and solutions [1] [2].
| Symptoms | Likely Causes | Recommended Solutions |
|---|
| All peaks shift uniformly (e.g., all longer/shorter) | Flow Rate Changes [1] [2]: Leaks, faulty pump seals/check valves, bubbles in pump [1] [2]. Column Temperature Fluctuations [1] [2]: Unstable thermostat or ambient temperature [2]. Wrong Solvent Composition [2]: Incorrect mobile phase preparation, evaporation of volatile solvents [2]. | Verify flow rate volumetrically [1]. Check for system leaks [1]. Use column thermostat [2]. Prepare mobile phase fresh, cap solvents [2]. | | Early eluting peaks shift more than later ones | Sample Solvent Effect [1] [3]: Sample solvent stronger than initial mobile phase [1]. Guard Column/Column Contamination [1]: Matrix buildup at inlet. | Reconstitute sample in mobile phase starting conditions [1]. Reduce injection volume [1]. Replace guard cartridge; flush/clean analytical column [1]. | | Random or varying shifts | Insufficient Mobile Phase Mixing [2]: Especially in quaternary systems. Mobile Phase pH Issues [1]: Sample pH differs from mobile phase. Insufficient Column Equilibration [2]: Particularly in gradient methods. Column Chemical Damage [2]: Loss of stationary phase. | Ensure mobile phase is well-mixed [2]. Match sample and mobile phase pH [1]. Increase equilibration time (10-15 column volumes) [2]. Replace column [2]. | | Sudden shift of all peaks to near void volume | Stationary Phase Dewetting (Phase Collapse) [1] [3]: Occurs with highly aqueous mobile phases on hydrophobic C18 columns. | Flush column with high organic solvent (e.g., >70%); use columns designed for aqueous mobiles [1] [3]. |
Before deep diving, confirm these foundational items:
The following flowchart provides a logical sequence to diagnose and resolve retention time shifts.
The following table summarizes critical parameters that influence cSIStem recovery, based on published LC-MS/MS methods [1] [2].
| Parameter | Method A (Fariha et al., 2023) | Method B (Arantes et al.) | Key Consideration for Recovery |
|---|---|---|---|
| Sample Volume | 20 µL serum [1] [2] | 500 µL oral fluid [2] | Smaller volumes can reduce matrix effects but require higher sensitivity. |
| Protein Precipitation Solvent | 100 µL Diluting Weak Solvent (DWS, composition not specified) [2] | 800 µL Acetonitrile [2] | Acetonitrile provides efficient protein precipitation and clean extracts. |
| Precipitation Steps | 1. Shake 5 min @ 800 RPM 2. Centrifuge 10 min @ 4600 RPM, 0°C [2] | 1. Vortex 2 min @ 2500 RPM 2. Centrifuge 5 min @ 987g [2] | Cooling during centrifugation can improve precipitate formation and recovery. | | Supernatant Handling | Collect 50 µL supernatant [2] | Dry supernatant under nitrogen & reconstitute [2] | Reconstitution can correct for solvent mismatch but adds a variable step. | | Internal Standard (IS) | Citalopram-D6 (CIT-D6) [1] | Isotope-labeled IS used [2] | Using a stable isotope-labeled IS (like CIT-D6) corrects for preparation losses. |
Here are detailed methodologies for assessing this compound recovery, adapted from the literature.
This method uses a straightforward protein precipitation approach, noted for its simplicity and minimal required sample volume [1] [2].
Workflow:
Key Steps:
The literature indicates other common preparation techniques that can be evaluated against protein precipitation.
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps |
|---|
| Low/Inconsistent Recovery | Incomplete protein precipitation Improper supernatant collection | Ensure correct precipitation solvent-to-sample ratio. Avoid disturbing the pellet when collecting supernatant. Test acetonitrile vs. methanol as precipitant [3]. | | High Matrix Effects | Co-eluting compounds from sample matrix | Ensure clean supernatant collection. Use a stable isotope-labeled internal standard (e.g., CIT-D6) to correct for suppression/enhancement [4] [1]. Optimize chromatographic separation to move analyte away from matrix interferences. | | Poor Precision (%CV) | Inconsistent pipetting Incomplete mixing or vortexing | Check and calibrate pipettes. Ensure standardized, vigorous mixing after each solvent addition. Use an automated liquid handler for improved reproducibility [1]. |
Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog? this compound has chemical and physical properties that are nearly identical to the native analyte (citalopram). It co-elutes chromatographically and experiences nearly identical matrix effects during ionization in the mass spectrometer. This allows it to accurately correct for analyte loss during preparation and signal variation during analysis, leading to more accurate and precise results [4].
Q2: Our method was validated with one sample preparation technique. Can we switch to another without a full re-validation? No. Changing the sample preparation technique (e.g., from protein precipitation to SPE or LLE) is considered a major methodological change. A partial or full re-validation is necessary to demonstrate that the new method provides equivalent recovery, precision, accuracy, and is free from matrix effects.
Q3: Where can I obtain a certified this compound standard? Certified reference materials for this compound are available from commercial chemical suppliers. For example, Cerilliant offers a solution of 100 μg/mL in methanol (as free base) [4].
Q1: My analyte signal is very low or completely absent. What could be the cause?
Q2: Why is the peak shape for my analytes poor?
Q3: My method works for some antidepressants but not for citalopram. Is there something special about it?
The following table outlines common problems and their respective solutions, particularly focused on the analysis of antidepressants.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or absent analyte signal | Ion suppression from metal-column interaction [1] | Switch to a metal-free column with PEEK-coated internals [1]. |
| Poor peak shape / tailing | Analyte adsorption to metal column frits or tubing; co-eluting matrix components [1] | Use a metal-free column; improve sample clean-up (e.g., Cloud-Point Extraction) [2]. |
| Inaccurate quantification of citalopram | Method does not distinguish between citalopram enantiomers (R- and S-) [4] | Develop a chiral separation method using a dedicated chiral LC column [3] [4]. |
| Low recovery during extraction | Inefficient extraction protocol; use of incompatible salts [2] | Optimize Cloud-Point Extraction with a volatile salt like Ammonium Acetate (e.g., 10% w/v) [2]. |
| High background noise in MS | Matrix effects from insufficient sample cleanup [2] | Employ a more selective extraction technique to remove interfering plasma components [5] [2]. |
This methodology provides an environmentally friendly ("green") alternative to traditional extractions with improved efficiency for simultaneous antidepressant determination in plasma [2].
1. Reagents and Materials:
2. Sample Preparation Workflow: The following diagram illustrates the optimized Cloud-Point Extraction workflow:
3. Critical Parameters and Optimization: The study found that the following conditions were optimal for simultaneous extraction of 21 antidepressants [2]:
4. Method Validation: When applied, this CPE method was successfully validated for the simultaneous determination of 21 antidepressants. The method showed [2]:
Q1: My calibration curve has an R² > 0.99, but my low-concentration quality controls are inaccurate. Is the curve still linear? A: An R² value close to 1 is necessary but not sufficient to prove linearity. A high R² can still mask a significant lack-of-fit, especially at the lower end of the curve. You should perform additional statistical tests, such as a lack-of-fit test or analyze the residual plots. A curved pattern in the residual plot indicates a non-linear relationship, while a segmented pattern suggests heteroscedasticity (non-constant variance), requiring a weighted regression model [1] [2].
Q2: When should I use a weighted regression model for my calibration curve? A: A weighted least squares linear regression (WLSLR) is recommended when the variance of your data points is not constant across the concentration range (heteroscedasticity). This is common in bioanalytical methods where the range is large (e.g., over one order of magnitude). Larger deviations at higher concentrations can disproportionately influence the regression line, leading to inaccuracies at lower concentrations. Using WLSLR can counteract this and enable a broader, more accurate linear calibration range [1].
Q3: Should my calibration curve be forced through the origin (zero)? A: This should not be an arbitrary decision. The choice must be based on regression statistics. If the calculated y-intercept is less than one standard error away from zero, it can be assumed to be normal variation, and you may force the curve through the origin. However, forcing a non-zero intercept to zero can generate significant errors, particularly at low concentrations. Always test the intercept statistically before making this decision [3].
Here is a structured guide to diagnose and resolve common linearity issues.
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Non-linearity at high concentrations | Detector saturation, non-specific binding, incomplete sample extraction, matrix effects [1]. | Dilute high-end calibrators to verify; check for detector dynamic range; use a quadratic regression model if justified and validated [1]. |
| Poor accuracy at low concentrations | High background noise, insufficient analyte extraction, improper weighting function, significant non-zero intercept [1] [3]. | Re-optimize sample preparation; verify Limit of Quantification (LOQ); use weighted regression (e.g., 1/x, 1/x²); statistically decide on forcing the curve through the origin [1] [3]. |
| Heteroscedasticity (variance increases with concentration) | Inherent property of chromatographic and mass spectrometric data, especially over wide ranges [1]. | Apply a weighted least squares linear regression (WLSLR). The most appropriate weighting factor (e.g., 1/x, 1/x²) should be determined during method validation [1] [2]. |
| Consistent positive or negative bias across all calibrators | Incorrect standard preparation, degraded stock solutions, internal standard interference, or matrix effects [1]. | Freshly prepare stock and working solutions; check for cross-talk or interference with the internal standard; assess matrix effects using post-column infusion [1]. |
The following workflow, based on standard bioanalytical practices, provides a detailed methodology for establishing a robust linear calibration model [1] [2].
Step-by-Step Instructions:
Calibrator Preparation:
Sample Preparation & Analysis:
Data Analysis and Model Selection:
Model Validation:
The table below summarizes key parameters from validated LC-MS/MS methods for Citalopram to serve as a benchmark for your development.
| Parameter | Reported Value / Range | Method Context & Reference |
|---|---|---|
| Linear Range | 1.0 - 230 ng/mL [4] | Simultaneous quantification of 4 antidepressant classes in human serum [4] |
| Linear Range | 32.4 - 973.2 ng/mL [6] | Analysis of Citalopram in mice plasma and hair [6] |
| Correlation Coefficient (R²) | ≥ 0.99 [4] | A common acceptance criterion for linearity [4] |
| Sample Volume | 20 µL [4] | Automated method using robotic liquid handling [4] |
| Sample Preparation | Protein Precipitation [4] [5] | Simple preparation with organic solvents [4] [5] |
| Chromatographic Run Time | 7 - 9 minutes [4] [6] | Allows for high-throughput analysis [4] |
The following table summarizes two established sample preparation methods for analyzing Citalopram-d6 from biological matrices.
| Aspect | Method 1: LC-MS/MS Analysis (Human Serum) [1] [2] | Method 2: GC-MS Analysis (Zebrafish Embryos) [3] |
|---|---|---|
| Primary Application | Therapeutic Drug Monitoring (Human Serum) | Ecotoxicology & Bioaccumulation Studies |
| Sample Volume/Mass | 20 μL of serum [1] | Zebrafish eleutheroembryos (low mg range) [3] |
| Internal Standard | This compound (specifically used for Citalopram quantification) [2] | Deuterated analogs (e.g., Fluoxetine-d5, Sertraline-d3) [3] |
| Key Preparation Steps | 1. Protein Precipitation 2. Centrifugation 3. Analysis of supernatant [1] | 1. Ultrasonic-assisted extraction with organic solvent 2. Dispersive SPE clean-up (C18) 3. Derivatization with HFBI [3] | | Analysis Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2] | Gas Chromatography-Mass Spectrometry (GC-MS) [3] | | Key Advantage | Simple, automatable protocol; no derivatization needed [1] | Effective for complex, lipid-rich samples; enhances analyte volatility for GC [3] |
This method is optimized for high-throughput, automated therapeutic drug monitoring [1] [2].
Step 1: Sample Preparation
Step 2: LC-MS/MS Analysis
This sample preparation workflow for LC-MS/MS analysis can be visualized as follows:
This method is suitable for complex matrices like tissue, requiring a derivatization step [3].
Step 1: Extraction
Step 2: Clean-up
Step 3: Derivatization
Step 4: GC-MS Analysis
Q: Why is my this compound signal low or inconsistent in LC-MS/MS?
Q: When should I use derivatization for this compound analysis?
Q: How do I handle complex, lipid-rich samples like tissue homogenates?
Q: What is the key to achieving good chromatographic separation?
What are the most effective techniques to lower LOQ in LC-MS/MS methods for Citalopram? The most effective techniques involve leveraging advanced MS detection modes like Sum MRM (SMRM), automating sample preparation to reduce variability and improve recovery, and using sensitive instrumentation such as a triple quadrupole mass spectrometer (e.g., TSQ Vantage) [1]. Minimizing sample preparation steps and using a simple protein precipitation technique also contributes to a robust method with good sensitivity [2].
I am using a good LC-MS/MS method, but my LOQ is still too high. What should I investigate? First, review your sample preparation. Using a smaller sample volume (e.g., 20 µL of serum) and a protein precipitation protocol that includes a shaking and centrifugation step can be highly effective [2]. Second, check your chromatographic separation; a run time of around 7 minutes on a C18 column can provide a good balance between high throughput and sufficient separation to reduce background noise [2] [3].
How does Sum MRM (SMRM) improve LOQ for large molecules, and can it be applied to Citalopram? SMRM boosts sensitivity by summing the signal from multiple reaction monitoring transitions. While it is particularly beneficial for large molecules that form multiply charged ions, the underlying principle of summing signals can be explored for small molecules like Citalopram to improve the signal-to-noise ratio at low concentrations [1]. The key is to ensure chromatographic separation to counterbalance any increase in background noise [1].
The flowchart below outlines a systematic approach to diagnose and resolve issues related to a sub-optimal LOQ.
Optimize MS Detection
Refine Sample Preparation
Optimize Chromatography
This protocol is adapted from a validated method for antidepressants in serum and is designed for automation to enhance reproducibility [2].
Procedure
This protocol provides a general approach for developing an SMRM method to increase sensitivity [1].
Procedure
The table below summarizes key parameters from published methods that achieved low quantification limits for antidepressants, providing a benchmark for your own development.
| Source / Study | Analyte(s) | Matrix | Sample Volume | LOQ / LOD | Key Method Details |
|---|---|---|---|---|---|
| Fariha et al. (2023) [2] | Multiple Antidepressants (Citalopram included) | Human Serum | 20 µL | Calibration Range: 1–230 ng/mL (LOQ likely ~1 ng/mL) | Automated sample prep, simple protein precipitation, 7 min run time. |
| TFC-MS/MS Method [3] | Citalopram, Sertraline, Bupropion | Serum | Not Specified | 5 ng/mL (Analytical Measuring Range start) | Turbulent Flow Chromatography for on-line extraction, validated per FDA guidelines. |
For researchers facing issues like poor resolution, peak tailing, or low sensitivity during the enantioseparation of citalopram and its analogs, the following guide outlines common problems and solutions.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Poor resolution between enantiomers | Inadequate chiral separation; incorrect mobile phase pH or chiral additive concentration. | Optimize concentration of chiral additive (e.g., 12 mM SBE-β-CD) [1]; adjust pH of aqueous buffer (e.g., pH 2.5) [1]. |
| Low sensitivity for trace analysis | High limit of detection; suboptimal detection settings. | Use LC-MS/MS for detection [2]; employ solid-phase extraction for sample clean-up [2]. |
| Peak tailing or broadening | Secondary interactions with stationary phase; column overloading. | Use a high-quality C18 column [1]; adjust organic modifier ratio (e.g., Methanol & Acetonitrile) [1]; control column temperature (e.g., 25°C) [1]. |
Here are detailed methodologies for two key approaches to separate citalopram enantiomers, which can be directly applied to develop a method for citalopram-d6.
This method uses a standard reversed-phase C18 column with a chiral additive in the mobile phase, offering a cost-effective alternative to dedicated chiral columns [1].
The workflow for this protocol can be visualized as follows:
This method uses a dedicated chiral column coupled with mass spectrometry, offering high sensitivity and selectivity for complex biological matrices like plasma and breast milk [2].
The workflow for bioanalysis in complex matrices is as follows:
You can effectively develop and troubleshoot a separation method for This compound using the established principles for citalopram. For general analysis, the RP-HPLC method with SBE-β-CD is robust and cost-effective. For high-sensitivity analysis in biological matrices, the LC-MS/MS method with a chiral column is the preferred approach.
The following table summarizes key stability and methodological information for citalopram from recent literature, which can be directly applied to working with its stable isotope, citalopram-d6.
| Aspect | Key Finding / Parameter | Experimental Context | Citation |
|---|---|---|---|
| Stability in Plasma | Stable for at least 7 days | Validated for 21 neuropsychotropic drugs in human serum using UPLC-MS/MS | [1] |
| Validated Quant. Method | Accuracy: 90-110%; Precision (RSD): <15% | UPLC-MS/MS method for 71 neuropsychotropic drugs in human serum | [1] |
| Sample Preparation | Protein precipitation (methanol-acetonitrile) | High-throughput method for clean-up and analysis | [1] |
| Chromatography | C18 column; Acetonitrile/10mM Ammonium Acetate (0.2% Acetic Acid) gradient; 6 min run time | Optimized for separation of 71 neuropsychotropic drugs | [1] |
| Mass Spectrometry | ESI+; MRM; Capillary Voltage: 0.5 kV; Desolvation Temp: 400°C | Parameters for sensitive detection of citalopram and other drugs | [1] |
| Alternative Extraction | Cloud-point extraction (CPE) with Triton X-114 & Ammonium Acetate; Recovery: Improved with 10% AA | "Green" extraction method for 21 antidepressants in plasma, coupled with LC-MS | [2] |
Here are detailed methodologies for key experiments you can adapt for assessing this compound stability.
This method, adapted from the 71-plex panel, is ideal for high-throughput stability testing [1].
Sample Preparation (Protein Precipitation):
Liquid Chromatography Conditions:
Mass Spectrometry Conditions:
This "green" extraction method can be an efficient alternative to protein precipitation [2].
The workflow for this optimized extraction and analysis method is summarized below.
Q1: What is the primary use of this compound in analytical methods? this compound is a deuterated internal standard used in mass spectrometry-based assays, such as those for therapeutic drug monitoring (TDM) or pharmacokinetic studies [3] [1]. Its near-identical chemical properties to citalopram, but different mass, allow it to correct for losses during sample preparation and variations in instrument response, ensuring high accuracy and precision [3].
Q2: How should this compound stock solutions be stored? While specific data for this compound is not available, standard practice for stable isotope-labeled standards aligns with protocols for unlabeled drugs. A study storing rat liver microsomes at -80°C for two years showed no significant loss of activity, indicating this temperature is suitable for storing labile biological reagents and likely appropriate for long-term storage of this compound stock solutions [4]. Store stock solutions in a suitable solvent like methanol at -80°C or as low as possible.
Q3: Are there any known chemical incompatibilities for citalopram or this compound during analysis? Citalopram is stable across a range of pH conditions, as demonstrated by its successful extraction at pH 10.2 in the CPE method and its separation under acidic mobile phase conditions (0.2% acetic acid) [1] [2]. No specific incompatibilities are reported in the searched literature.
The following table summarizes quantitative data from studies on antidepressant extraction to help you evaluate different approaches. Citalopram-d6 is often used as an internal standard, and its extraction behavior is similar to the analytes studied.
Table 1: Extraction Efficiency and Key Parameters from Literature
| Study Focus / Analytes | Extraction Method & Agent | Average Extraction Efficiency (%) | Critical Parameters for Optimization | Sample Volume & Matrix |
|---|---|---|---|---|
| SSRIs/SNRIs from Whole Blood [1] | MAE with Ethyl Acetate | 77.4 ± 2.7 (average for multiple drugs) | Alkaline pH (pH 13.5), 10 min, 50°C, 800W power [1] | Not specified; Whole Blood |
| SSRIs/SNRIs from Whole Blood [1] | UAE with 3-methylbutan-1-ol:hexane (1:99, v/v) | 63.9 ± 1.9 (average for multiple drugs) | Alkaline pH (pH 13.5), 10 min, 25°C [1] | Not specified; Whole Blood |
| SSRIs/SNRIs from Whole Blood [1] | LLE with 3-methylbutan-1-ol:hexane (1:99, v/v) | 50.9 ± 4.9 (average for multiple drugs) | Alkaline pH (pH 13.5), 10 min [1] | Not specified; Whole Blood |
| CIT & DCIT from Human Saliva [2] | SPE with Discovery C18 cartridge | Recovery calculated during validation | Washing solvent: Redistilled water with formic acid (pH 3.5); Elution: Methanol [2] | 1 mL; Saliva |
| CIT & DCIT from Human Saliva [2] | LLE with Dichloromethane | Recovery calculated during validation | Shaking time: 20 min [2] | 1 mL; Saliva |
| Multi-drug from Human Serum [3] [4] | Automated PPT with LC-MS grade solvents | Method validated for precision/accuracy | Full automation; Minimal (4) preparation steps; Only 20 µL sample volume [3] | 20 µL; Serum |
Here are step-by-step protocols for two high-performance extraction methods identified in the search results.
This method was identified as the most effective for isolating a range of antidepressants from whole blood.
This protocol is optimized for saliva but provides a robust framework for SPE method development.
Issue: Low or Inconsistent Extraction Recovery
Issue: High Matrix Effects or Background Noise in LC-MS
The following diagrams visualize the core workflows for the two main extraction methodologies.
MAE Workflow for Whole Blood
SPE Workflow for Saliva or Serum
Q1: What are the critical parameters to validate for an LC-MS/MS method using Citalopram-d6? While the search results do not provide a explicit list for this compound alone, they describe validation within methods for simultaneously quantifying multiple antidepressants. The critical parameters generally include [1] [2]:
Q2: I'm experiencing high matrix effects in plasma samples. How can this be mitigated? Matrix effects are a common challenge in LC-MS/MS. The search results highlight two effective strategies:
Q3: What is a typical sample preparation workflow for quantifying Citalopram with this compound as an internal standard? A modern, automated workflow for serum samples is detailed below. This protocol uses only 20 μL of sample and is designed for high-throughput clinical settings [1].
Q4: What are the key performance benchmarks my method should achieve? You can compare your method's performance against the benchmarks reported in recent literature. The following table summarizes key validation data from two studies for Citalopram and its internal standard.
| Validation Parameter | Reported Performance (Citalopram) | Reported Performance (this compound as IS) | Source |
|---|---|---|---|
| Linearity (R²) | ≥ 0.99 | N/A | [1] |
| Precision (% CV) | ≤ 20% | N/A | [1] |
| Quantification Limit | 5 ng/mL (in urine) | N/A | [4] |
| Calibration Range | 1–230 ng/mL (in serum) | N/A | [1] |
| Internal Standard Use | N/A | Used for quantitation in urine samples [4] and as part of an internal calibration in plasma [2]. | [4] [2] |
| Sample Volume | 20 μL (serum) | N/A | [1] |
| Run Time | 7 minutes | N/A | [1] |
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Recovery | Inefficient extraction from sample matrix. | Optimize your extraction technique. Consider using modified Cloud-Point Extraction (CPE) with 6% Triton X-114 and 10% Ammonium Acetate at pH 10.2, which demonstrated good recovery for a wide range of antidepressants [3]. |
| High Background Noise/Interference | Incomplete sample cleanup; co-eluting matrix components. | Ensure proper centrifugation and collection steps. Using a stable isotope internal standard (this compound) helps correct for this. Also, confirm the LC separation is optimal to separate Citalopram from its metabolites and other matrix components [2]. |
| Inconsistent Internal Standard Response | Pipetting errors; instability of the IS; improper mixing. | Ensure the internal standard is added accurately and consistently to all samples (automation helps). Verify the stability of the this compound solution. Ensure the sample plate is shaken thoroughly to achieve homogeneity [1]. |
The table below summarizes the core quantitative validation data for methods using Citalopram-d6 as an internal standard, as reported in the scientific literature.
| Analytical Method | Key Validation Parameters | Reported Values / Range | Reference |
|---|
| LC-MS/MS (Quantification of 4 antidepressant classes) [1] | Linearity (R²) Precision (% CV) | R² ≥ 0.99 % CV ≤ 20 for all analytes | [1] | | LC-MS/MS (Simultaneous determination of 21 antidepressants) [2] | Linearity Range & (R²) | 10–750 ng/mL (r² > 0.990) | [2] | | Quantitative MALDI-MSI (FTICR MS & TOF MS) [3] | Accuracy (compared to LC-MS/MS) Precision | No significant difference from LC-MS/MS TOF MS: 51.1 ± 4.4 pmol/mg FTICR MS: 56.9 ± 6.0 pmol/mg | [3] |
Here is a detailed breakdown of the methodologies from the key studies that utilized this compound.
This study developed an automated, high-throughput method for quantifying several antidepressants.
This workflow can be visualized in the following diagram:
This study established and cross-validated a quantitative method for imaging Citalopram distribution in mouse brain tissue sections.
The gathered data highlights several critical points for method development and comparison:
| Study Focus | Chromatographic Column | Mobile Phase Composition | Flow Rate | Retention Time / Window | Analysis Type |
|---|---|---|---|---|---|
| Simultaneous Antidepressant Monitoring [1] | Not specified in snippet | Not specified in snippet | Not specified | 7-minute run time per sample | LC-MS/MS |
| Stereoselective Determination [2] | Phenomenex Lux Cellulose-2 (4.6 mm × 150 mm; 5 µm) | Gradient: Ammonium acetate buffer (pH 9.0; 20 mM) and Acetonitrile | 0.6 mL/min | Not specified for Citalopram | Chiral HPLC-MS/MS |
| RP-HPLC for Dosage Forms [3] | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Isocratic: Acetate buffer (pH 4.5) and Acetonitrile (65:35 v/v) | 1.0 mL/min | 3.727 minutes (for Citalopram) | RP-HPLC (UV detection) |
To objectively compare the retention times of Citalopram and Citalopram-d6, you can adapt and execute the following protocol, which synthesizes best practices from the literature.
1. Sample Preparation
2. Instrumental Analysis (LC-MS/MS Recommended)
3. Data Collection and Comparison
The diagram below illustrates this general workflow for method development.
General Workflow for LC-MS/MS Method Development
The table below summarizes key methodologies from recent studies for measuring citalopram and related antidepressants in various matrices. While these studies focus on the parent drug (Citalopram) rather than the deuterated analog (Citalopram-d6), the sample preparation and analysis principles are directly applicable [1] [2] [3].
| Matrix | Sample Preparation | Analytical Technique | Key Methodological Details | Application / Note |
|---|---|---|---|---|
| Fish Brain Tissue [1] | Minimal preparation (non-filtered extracts) | LDTD-APCI-HRPS (High-Resolution Product Scan) | Laser diode thermal desorption; no chromatography; analysis time: seconds. | Analysis of limited sample masses (often <100 mg). |
| Human Serum [2] [3] | Protein precipitation with acetonitrile | HPLC-MS/MS & UPLC-MS/MS | Small sample volume (20 µL); automated with robotic liquid handler; run time: ~7 min [3]. | High-throughput therapeutic drug monitoring (TDM). |
| Human Whole Blood [4] | Rapid protein precipitation | UPLC-MS/MS | Small sample volume; validated for 68 psychoactive drugs. | Applied to post-mortem forensic cases. |
The following diagram illustrates the general workflow for sample preparation and analysis of citalopram in biological matrices, based on the methodologies above.
Although direct recovery comparisons for this compound are lacking, the available data provides useful benchmarks:
Since a direct comparison guide cannot be compiled from existing literature, you can design a study to generate the data:
The following table summarizes two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that use Citalopram-d6 for quantification.
| Study Focus | Key Analytical Technique | Use of this compound | Reported LOD for Citalopram | Matrix |
|---|---|---|---|---|
| Quantification of 23 antidepressants and metabolites [1] | HPLC-MS/MS | Used as an internal standard (IS) for the analytical method. | Not specified for this compound; method was validated for specificity, accuracy, and precision. | Human serum |
| Quantification of 4 classes of antidepressants [2] | LC-MS/MS | Used as an internal standard for Citalopram quantification. | The method's LOD for Citalopram was 1.0 ng/mL [2]. | Human serum |
Here is a detailed breakdown of the experimental methodologies from the studies cited above.
| Protocol Component | Method for 23 Antidepressants [1] | Method for 4 Antidepressant Classes [2] |
|---|---|---|
| Sample Preparation | Protein precipitation with acetonitrile [1]. | Automated simple sample preparation using a robotic liquid handler [2]. |
| Sample Volume | Not specified. | 20 μL of human serum [2]. |
| Chromatography Column | ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) [1]. | PerkinElmer Brownlee SPP C-18 column (4.6 × 75 mm, 2.7 µm) [2]. |
| Mobile Phase | Water with 0.1% formic acid & 10 mmol/L ammonium acetate / Methanol with 0.1% formic acid [1]. | (A) Water with 0.1% formic acid / (B) Acetonitrile with 0.1% formic acid [2]. |
| Mass Spectrometry | HPLC-MS/MS; specific ion source not detailed. | Triple Quadrupole MS with ESI source in positive ion mode [2]. |
| Method Validation | Per Chinese Pharmacopoeia: specificity, calibration, accuracy, precision, stability [1]. | Linearity (R² ≥ 0.99), precision (% CV ≤ 20) [2]. |
The data shows that this compound is a critical component in high-performance analytical methods, but its performance is evaluated as part of the overall method rather than in direct comparison to other isotopes.
To visualize the standard workflow of developing and validating such an LC-MS/MS method using an internal standard like this compound, the following diagram outlines the key stages.
The methodology is derived from a 2023 study that developed and validated an LC-MS/MS-based assay for multiple antidepressants. Citalopram-d6 was used as an internal standard to ensure accuracy and precision [1].
While the search results do not provide discrete inter-assay validation tables for this compound, the following table summarizes the performance characteristics of the overall analytical method in which it was successfully employed [2].
| Validation Parameter | Result / Value | Notes |
|---|---|---|
| Sample Volume | 20 μL | Human serum [2]. |
| Sample Preparation | 4 steps | Automated with a robotic liquid handler [2]. |
| Linearity (R²) | ≥ 0.99 | For all analytes across the calibrated range [2]. |
| Precision (% CV) | ≤ 20% | For all analytes, indicating acceptable inter-assay variability [2]. |
| Calibration Range | 1.0 to 230 ng/mL | The method was linear for Citalopram and other drugs in this range [2]. |
The diagram below summarizes the key steps of the experimental protocol.
The table below summarizes the role and performance of this compound as an internal standard in various documented analytical protocols.
| Application Context | Analytical Technique | Key Performance Metrics | Role of this compound | Source |
|---|---|---|---|---|
| Quantification of Citalopram | LC/MS or GC/MS | Used for precise quantification in urine, serum, or plasma [1]. | Deuterated Internal Standard | [1] |
| UPLC-MS/MS Analysis of Antidepressants | UPLC-MS/MS | Assay linearity: 4–294 μg/L for citalopram; inter- and intra-assay variations <5% [2]. | Internal Standard (with Sertraline-d3, Paroxetine-d4) | [2] |
| Comprehensive Metabolite Analysis | Not Specified | Protocol lists this compound as one of several deuterated internal standards [2]. | One of multiple Deuterated IS | [2] |
| Simultaneous Antidepressant Quantification | HPLC-MS/MS | Method validated for 23 antidepressants; uses isotope internal standards [3] [4]. | Implied Internal Standard | [3] [4] |
Here are the methodologies for key experiments citing the use of this compound.
This protocol demonstrates the use of this compound for bioanalysis in complex matrices [2].
This study developed a highly specific HPLC-MS/MS method to separate and measure the different enantiomers of citalopram and its metabolite [5].
The search results highlight why this compound is a preferred internal standard for its specific applications:
The following diagram illustrates a generalized experimental workflow for antidepressant analysis using internal standards like this compound, based on the protocols cited:
The available data confirms that This compound is a well-established and reliable deuterated internal standard for the precise quantification of citalopram in biological matrices. Its effectiveness has been demonstrated in various advanced LC-MS/MS protocols, including those requiring stereoselective analysis and automation.
The table below summarizes key parameters and performance data from validated methods that utilize Citalopram-d6 as an internal standard.
| Analytical Technique | Validation Parameters & Results | Sample Matrix | Key Experimental Findings | Source Reference |
|---|
| Quantitative MALDI-MSI [1] | Full validation: Selectivity, accuracy, precision, recovery, linearity, sensitivity, reproducibility. Cross-validated with: LC-MS/MS. Result: No significant difference from LC-MS/MS reference method. | Mouse brain tissue sections | Applied calibration standards and homogeneously applied this compound for normalization. Achieved accurate spatial quantification. | [1] | | LC-MS/MS (Clinical Assay) [2] | Analyte: Citalopram (this compound used as Internal Standard). Linearity: R² ≥ 0.99. Precision: % CV ≤ 20%. Range: 1.0 to 230 ng/mL. | Human serum | Method designed for simultaneous quantification of 4 antidepressant classes. Validated for precision and accuracy across the therapeutic range. | [2] | | LC-MS/MS (Postmortem) [3] | Analyte: Citalopram (this compound used as Internal Standard). Validation: Compliant with European Medicines Agency guidelines. Specificity: High, in a multi-analyte panel. | Human plasma | Utilized for high-throughput analysis. Method robustness confirmed with internal calibration and quality controls in each batch. | [3] |
Here are the detailed methodologies for the key experiments cited in the comparison table.
This protocol is adapted from a study that performed a full cross-validation of a MALDI-MSI method for citalopram in mouse brain against LC-MS/MS [1].
This method details a simultaneous quantification assay for multiple antidepressants, using this compound as an internal standard for citalopram [2] [3].
The following diagram illustrates the logical sequence and key decision points in the cross-validation process for the MALDI-MSI method:
Based on the assembled data, here are the core performance and application insights:
The provided search results include specific experimental contexts where this compound is used. The table below summarizes two key protocols:
| Study Context | Analyte(s) | Matrix | Internal Standard Used | Key Method Details |
|---|
| UPLC-MS/MS Analysis of Antidepressants [1] | Sertraline, Citalopram, Paroxetine | Dried Blood Spots (DBS), Breastmilk | This compound, Sertraline-d3, Paroxetine-d4 | Column: Waters Acquity C18 (1.7 µm; 2.1 × 50 mm) with pre-column. Detection: TQD detector, Electrospray + mode. Linearity for Citalopram: 4–294 μg/L. | | Comprehensive Metabolite Analysis [1] | Diazepam, Nordiazepam, Morphine, Codeine, Mirtazapine, Citalopram | Not Specified | This compound, Diazepam-d5, Nordiazepam-d5, Morphine-d3, Codeine-d3, Mirtazapine-d3, Trimipramine-d3 | Noteworthy: Groups this compound with other deuterated standards for multi-analyte analysis. |
While the search results do not contain a direct, side-by-side performance comparison of this compound against other internal standards, they highlight critical method characteristics that infer its reliability. The UPLC-MS/MS method that used this compound was validated and demonstrated excellent performance [1]:
These performance metrics are crucial for evaluating the effectiveness of this compound in compensating for variations during sample preparation and analysis.
The following diagram illustrates a generalized LC-MS/MS workflow for antidepressant quantification that incorporates internal standards like this compound, synthesized from the search results [2] [3] [1]:
Key technical aspects of this workflow include:
The table below summarizes key methodologies from two studies that used Citalopram-d6 as an internal standard, following FDA validation guidelines.
| Study Focus | Key Experimental Steps | Internal Standard Used | Reported Validation Metrics |
|---|
| Quantitative MALDI-MSI [1] | 1. Sample Prep: Mouse brain sections (14 µm) on conductive glass. 2. Standard Application: Homogeneous application of this compound. 3. Matrix Application: DHB matrix in 50% ACN, 0.2% TFA. 4. Data Acquisition: MALDI-TOF and MALDI-FTICR MS. 5. Data Analysis: Normalization of citalopram signal to this compound. | this compound [1] | Selectivity, Accuracy, Precision, Recovery, Linearity, Sensitivity (LLOQ), Reproducibility, Stability. Results cross-validated with LC-MS/MS method [1]. | | Turbulent Flow LC-MS/MS [2] | 1. Sample Prep: Human serum protein precipitation. 2. Online Extraction: Turbulent flow chromatography. 3. Chromatography: Hypersil Gold C18 column. 4. Detection: TSQ Vantage tandem mass spectrometer. | Isotopically labeled internal standards for each analyte [2] | Precision: Intra-assay ≤9.2%, Inter-assay ≤14.8%. Linearity: 5–1000 ng/mL for all analytes. Correlation: Strong correlation (R = 0.9929–0.9971) with other LC-MS/MS methods [2]. |
The following diagram illustrates the optimized workflow for the quantitative MALDI-MSI method, which robustly incorporated this compound [1].
Based on the gathered research, here are the key points regarding the use of this compound:
The following table consolidates the key pharmacokinetic parameters for citalopram from the available literature.
| Parameter | Reported Value | Notes & Study Details |
|---|---|---|
| Bioavailability | ~80% [1] | Absolute oral bioavailability. Not affected by food [1]. |
| Time to Peak Concentration (T~max~) | 1-6 hours [2] | Median range; a peak at about 4 hours is commonly reported [1]. |
| Protein Binding | <80% [1] | Applies to citalopram and its metabolites. |
| Volume of Distribution (V~d~) | ~12 L/kg [1] | |
| Elimination Half-Life (T~1/2~) | ~35 hours [1] | Supports once-daily dosing. |
| Clearance | 330 mL/min [1] | Systemic clearance; renal clearance accounts for about 20%. |
| Primary Metabolites | Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) [1] | Metabolites are considered clinically inactive or to have weak activity [3] [4]. |
Citalopram is primarily metabolized in the liver. The following diagram illustrates its major metabolic pathways and the cytochrome P450 (CYP) enzymes involved, which are crucial for understanding drug-drug interactions and genetic variations in metabolism.
The pharmacokinetic data is derived from rigorous clinical studies. Here is the methodology from a representative bioequivalence study that exemplifies the standard approach [2].
It's important to note that the parameters above are not fixed and can be influenced by several factors:
Understanding how unlabeled citalopram is metabolized provides the foundational knowledge for anticipating the pathway of citalopram-d6. The table below summarizes the key pharmacokinetic parameters and metabolic pathway for citalopram.
| Parameter | Detail |
|---|---|
| Primary Metabolic Route | Hepatic metabolism via Cytochrome P450 system [1] [2] |
| Key Metabolizing Enzymes | CYP3A4, CYP2C19 (N-demethylation); CYP2D6 (further metabolism) [3] [1] |
| Main Metabolite | Desmethylcitalopram (DCT) [3] [4] |
| Half-Life (Parent Drug) | ~35 hours [1] [2] |
| Half-Life (DCT Metabolite) | ~59 hours [4] |
The following diagram illustrates the primary metabolic pathway of citalopram, which is also applicable to this compound.
Since direct data on this compound is unavailable, here are practical approaches for your research: